4-Methoxybenzenesulfonohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxybenzenesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6-2-4-7(5-3-6)13(10,11)9-8/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWFWZLAICURGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173158 | |
| Record name | p-Methoxybenzenesulphonyl hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1950-68-1 | |
| Record name | 4-Methoxybenzenesulfonic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1950-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methoxybenzenesulphonyl hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1950-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Methoxybenzenesulphonyl hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methoxybenzenesulphonyl hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHOXYBENZENESULPHONYL HYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLC84M74XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxybenzenesulfonohydrazide (CAS: 1950-68-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxybenzenesulfonohydrazide, a versatile reagent in organic synthesis with significant potential in medicinal chemistry. This document outlines its physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and mechanistic pathways.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1][2] Its core structure consists of a methoxy-substituted benzene ring linked to a sulfonohydrazide functional group. This arrangement imparts a unique reactivity profile, making it a valuable intermediate in various chemical transformations.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 1950-68-1 | [2] |
| Molecular Formula | C₇H₁₀N₂O₃S | [2] |
| Molecular Weight | 202.23 g/mol | [4] |
| Melting Point | 111-114 °C | [4] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in polar solvents like water and alcohols. | [2][5] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of 4-methoxybenzenesulfonyl chloride with hydrazine hydrate.[6]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous compound, p-toluenesulfonylhydrazide.[7]
Materials:
-
4-Methoxybenzenesulfonyl chloride
-
Hydrazine hydrate (85% solution in water)
-
Tetrahydrofuran (THF)
-
Water, distilled
-
Celite (optional, for filtration)
-
Methanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq.) in tetrahydrofuran.
-
Cool the stirred mixture in an ice bath to 10-15 °C.
-
Slowly add a solution of hydrazine hydrate (2.1 eq.) in water via the dropping funnel, maintaining the internal temperature between 10-20 °C.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Transfer the reaction mixture to a separatory funnel. The lower aqueous layer is discarded.
-
The upper THF layer can be filtered through a bed of Celite to remove any suspended impurities.
-
The clear THF filtrate is then stirred vigorously while slowly adding two volumes of distilled water to precipitate the product.
-
The resulting white crystalline solid is collected by vacuum filtration, washed with distilled water, and air-dried.
Purification:
For a higher purity product, the crude this compound can be recrystallized from hot methanol.[7] Dissolve the crude product in a minimal amount of hot methanol, filter if necessary, and allow it to cool slowly to form crystals. The purified crystals are then collected by filtration.
References
- 1. spectrabase.com [spectrabase.com]
- 2. CAS 1950-68-1: 4-Methoxybenzenesulfonyl hydrazide [cymitquimica.com]
- 3. Reaction of arylsulfonylhydrazones of aldehydes with alpha-magnesio sulfones. A novel olefin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-METHOXYBENZENESULFONYL HYDRAZIDE | 1950-68-1 [amp.chemicalbook.com]
- 5. 4-Methylbenzenesulphonylhydrazide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Preparation of 4-Methylbenzenesulfonhydrazide - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of 4-Methoxybenzenesulfonohydrazide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methoxybenzenesulfonohydrazide, a key intermediate in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is intended to support researchers, scientists, and professionals in the fields of drug development and chemical research.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound. This information is critical for the structural elucidation and quality control of the compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
Solvent: DMSO-d₆[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
Solvent: DMSO-d₆[1]
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not publicly available | - | - |
| Data not publicly available | - | - |
| Data not publicly available | - | - |
| Data not publicly available | - | - |
| Data not publicly available | - | - |
Sample Preparation: Attenuated Total Reflectance (ATR)[1]
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not publicly available | - | - |
| Data not publicly available | - | - |
| Data not publicly available | - | - |
Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1]
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This compound can be synthesized by the reaction of 4-methoxybenzenesulfonyl chloride with hydrazine hydrate. In a typical procedure, 4-methoxybenzenesulfonyl chloride is dissolved in a suitable solvent, such as tetrahydrofuran (THF), and cooled in an ice bath. Hydrazine hydrate is then added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for a period of time. The product can then be isolated by extraction and purified by recrystallization. The melting point of the purified product is in the range of 111-114 °C.
Spectroscopic Analysis
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon, respectively.[2] The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrophotometer.[2] The spectrum is typically recorded in the range of 4000-400 cm⁻¹ using the Attenuated Total Reflectance (ATR) sampling technique, which allows for the analysis of the solid sample directly without further preparation.
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument. The sample is introduced into the mass spectrometer via the gas chromatograph, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting fragments is determined.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a typical workflow for its spectroscopic analysis.
References
An In-depth Technical Guide on the Solubility and Stability of 4-Methoxybenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxybenzenesulfonohydrazide, a key intermediate in pharmaceutical and chemical synthesis. Understanding these properties is critical for its effective handling, formulation, and application in research and development.
Executive Summary
This compound is a white to off-white crystalline solid.[1] Its chemical structure, featuring a polar sulfonohydrazide group and a methoxy-substituted aromatic ring, governs its solubility and stability characteristics. This guide summarizes its solubility in common laboratory solvents and discusses its potential stability under various conditions, providing essential knowledge for its application in drug development and scientific research.
Solubility Profile
The solubility of this compound is primarily dictated by its polar functional groups, which allow for interactions with polar solvents.
Qualitative Solubility
Qualitative assessments indicate that this compound is soluble in polar solvents such as water and alcohols.[1] The hydrophilic nature of the sulfonylhydrazide moiety contributes significantly to its affinity for these solvents.
Quantitative Solubility Data
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Estimated Quantitative Solubility |
| Water | H₂O | Polar Protic | Soluble[1] | ~ 5 g/L (based on 4-Methylbenzenesulfonhydrazide)[2] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | > 5 g/L |
| Methanol | CH₃OH | Polar Protic | Soluble | > 5 g/L |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | > 5 g/L |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | > 5 g/L |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Sparingly Soluble | < 5 g/L |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble | < 1 g/L |
Note: Estimated quantitative solubility values are based on data for 4-Methylbenzenesulfonhydrazide and the general principle of "like dissolves like." Actual values for this compound may vary and should be determined experimentally.
Stability Profile
The stability of this compound is a critical parameter for its storage and handling. As with many sulfonohydrazide derivatives, it is susceptible to degradation under certain conditions.
Potential Degradation Pathways
Based on the chemical structure and literature on related compounds, the following degradation pathways are plausible:
-
Hydrolysis: The sulfonohydrazide linkage may be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 4-methoxybenzenesulfonic acid and hydrazine. The hydrolysis of aromatic sulfonyl chlorides is a known reaction that proceeds via nucleophilic attack on the sulfur atom.[4]
-
Thermal Degradation: At elevated temperatures, sulfonohydrazides can decompose. For instance, benzenesulfonyl hydrazide is known to be thermally unstable.[5] The degradation of a related sulfonamide, sulfamethoxazole, upon heating leads to the cleavage of the S-N bond and the release of aniline and sulfur dioxide. A similar fragmentation could be anticipated for this compound.
-
Photodegradation: Aromatic compounds and sulfonamides can be sensitive to light. Exposure to UV radiation could potentially lead to the degradation of the molecule.[6]
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Potential for Degradation | Likely Degradation Pathway(s) |
| pH | ||
| Acidic (pH < 4) | High | Hydrolysis of the sulfonohydrazide bond. |
| Neutral (pH 6-8) | Low to Moderate | Minimal hydrolysis. |
| Basic (pH > 9) | High | Base-catalyzed hydrolysis. |
| Temperature | ||
| Refrigerated (2-8 °C) | Low | Stable for storage. |
| Room Temperature (20-25 °C) | Moderate | Potential for slow degradation over extended periods. |
| Elevated (> 40 °C) | High | Thermal decomposition. |
| Light | ||
| Protected from Light | Low | Stable. |
| Exposed to UV Light | High | Photodegradation. |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted and validated for specific laboratory conditions.
Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, screw-cap vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.22 µm) is recommended.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to identify potential degradation products, as recommended by ICH guidelines.[1][7][8]
-
Stress Conditions:
-
Acid/Base Hydrolysis: Dissolve this compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60 °C).
-
Thermal Stress: Store solid this compound at elevated temperatures (e.g., 60 °C, 80 °C) and controlled humidity.
-
Photostability: Expose the solid compound and its solutions to a controlled light source (e.g., UV-A and visible light) according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and to detect and quantify any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While it is generally soluble in polar solvents, precise quantitative data should be determined experimentally for specific applications. The compound is predicted to be susceptible to hydrolysis under acidic and basic conditions, as well as to thermal and photolytic degradation. The provided experimental protocols offer a starting point for researchers to perform detailed characterization. A thorough understanding of these properties is paramount for the successful use of this compound in scientific and developmental endeavors.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. 4-Methylbenzenesulfonhydrazide | 1576-35-8 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. Benzenesulfonyl hydrazide | 80-17-1 [chemicalbook.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
The Medicinal Chemistry Landscape of 4-Methoxybenzenesulfonohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast array of chemical scaffolds. Among these, the sulfonohydrazide moiety has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This technical guide delves into the potential applications of a specific sulfonohydrazide derivative, 4-Methoxybenzenesulfonohydrazide, and its analogues in medicinal chemistry. By examining its synthesis, biological activities, and putative mechanisms of action, this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of new pharmaceuticals.
Core Compound Profile
This compound is an organic compound featuring a methoxy-substituted benzene ring linked to a sulfonohydrazide functional group. This structure serves as a versatile scaffold for the synthesis of a multitude of derivatives, primarily through reactions involving the hydrazide moiety, such as the formation of Schiff bases (hydrazones). The presence of the methoxy group can influence the electronic properties and bioavailability of the resulting molecules, making it a key feature in the design of new drug candidates.
Synthesis of this compound Derivatives
The primary route for the derivatization of this compound involves its condensation with various aldehydes or ketones to form the corresponding hydrazones (Schiff bases). This reaction is typically carried out under mild conditions, often with catalytic amounts of acid.
General Experimental Protocol: Synthesis of this compound Schiff Bases
A typical synthetic procedure involves the reaction of this compound with an appropriate carbonyl compound. For instance, the synthesis of 4-methoxybenzoylhydrazones is achieved by refluxing 4-methoxybenzohydrazide with different aldehydes in methanol for 3 to 4 hours. The crude products can then be purified by recrystallization from methanol.
Below is a generalized workflow for the synthesis of these derivatives.
Potential Therapeutic Applications
Derivatives of this compound have been investigated for a range of therapeutic applications, with promising results in the fields of oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
Numerous studies have highlighted the potential of benzenesulfonohydrazide and its derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are often multifactorial, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Benzenesulfonamide-aroylhydrazone derivative 9 | MCF-7 (Breast) | MTT | 4 | [1] |
| Benzenesulfonamide-aroylhydrazone derivative 19 | MCF-7 (Breast) | MTT | 6 | [1] |
| Phenylsulfonylhydrazone hybrid 3b | MCF-7 (Breast) | MTT | 4.0 | [2] |
| Phenylsulfonylhydrazone hybrid 3f | MDA-MB-231 (Breast) | MTT | 4.7 | [2] |
| 4-hydrazinylphenyl benzenesulfonate | MCF-7 (Breast) | PrestoBlue | 0.00932 | [3] |
| Aryl thiazolone–benzenesulfonamide 4e | MDA-MB-231 (Breast) | MTT | 3.58 | [4] |
| Aryl thiazolone–benzenesulfonamide 4e | MCF-7 (Breast) | MTT | 4.58 | [4] |
| Aryl thiazolone–benzenesulfonamide 4g | MDA-MB-231 (Breast) | MTT | 5.54 | [4] |
| Aryl thiazolone–benzenesulfonamide 4g | MCF-7 (Breast) | MTT | 2.55 | [4] |
| N-(6(4)-indazolyl)-benzenesulfonamide 2c | A2780 (Ovarian) | MTT | 0.50 | [5] |
| N-(6(4)-indazolyl)-benzenesulfonamide 3c | A2780 (Ovarian) | MTT | 0.58 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted with the culture medium to achieve the desired concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.[6][7]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.[7]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[8]
Involvement in Signaling Pathways
Several signaling pathways have been implicated in the anticancer effects of sulfonohydrazide derivatives. Notably, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, which is frequently dysregulated in cancer, has been identified as a potential target.[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Furthermore, some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclooxygenase-2 (COX-2).[9] The inhibition of carbonic anhydrases, particularly the tumor-associated isoform CA IX, is another promising mechanism of action.[4][10]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Hydrazone derivatives, including those derived from this compound, have demonstrated promising antimicrobial activity against a range of bacteria and fungi.
Quantitative Data on Antimicrobial Activity
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| Hydrazone L3 | Staphylococcus aureus | Tube Dilution | 25 | [11] |
| Hydrazone L3 | Streptococcus pneumoniae | Tube Dilution | 25 | [11] |
| Hydrazone L3 | Escherichia coli | Tube Dilution | 50 | [11] |
| Hydrazone L3 | Salmonella Typhi | Tube Dilution | 25 | [11] |
| 2,4,6-trimethylbenzenesulfonyl hydrazone 24 | Gram-positive bacteria | Microdilution | 7.81 - 15.62 | [12] |
| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | Staphylococcus aureus | Not specified | 1000 | [13] |
| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | Not specified | 1000 | [13] |
| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | Not specified | 1000 | [13] |
| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | Candida albicans | Not specified | 500 | [13] |
Experimental Protocol: Disc Diffusion Method for Antimicrobial Susceptibility
The disc diffusion (Kirby-Bauer) method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a pure culture.[14]
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[14]
-
Disc Application: Paper discs impregnated with a known concentration of the test compound are placed on the agar surface.[14]
-
Incubation: The plates are incubated at 37°C for 16-24 hours.[10]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.[10]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Some derivatives of this compound have exhibited anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders. A primary mechanism for this activity is the inhibition of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Quantitative Data on Anti-inflammatory Activity
| Compound/Derivative | Target | Assay | IC50 (µM) | Reference |
| 4-methylsulfonylbenzene hydrazone 9 | COX-2 | Enzyme Inhibition | 2.97 | [9] |
| 4-methylsulfonylbenzene hydrazone 20 | COX-2 | Enzyme Inhibition | 6.94 | [9] |
| 4-sulfonyloxy/alkoxy benzoxazolone 2h | NO production | Griess Assay | 17.67 | [15] |
| 4-sulfonyloxy/alkoxy benzoxazolone 2h | IL-1β production | ELISA | 20.07 | [15] |
| 4-sulfonyloxy/alkoxy benzoxazolone 2h | IL-6 production | ELISA | 8.61 | [15] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Compound Preparation: Recombinant human COX-2 enzyme is pre-incubated with the test compound at various concentrations for a specified time (e.g., 10 minutes at 37°C).[4]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[11]
-
Detection: The product of the reaction (e.g., prostaglandin E2) is measured using a suitable method, such as an enzyme immunoassay (EIA) or a fluorometric assay.[4]
-
IC50 Determination: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. The synthetic accessibility of this scaffold allows for the generation of large libraries of compounds for high-throughput screening. The demonstrated anticancer, antimicrobial, and anti-inflammatory properties warrant further investigation.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structural modifications to the this compound core is needed to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: More in-depth studies are required to fully understand the molecular mechanisms underlying the observed biological activities. This includes identifying specific protein targets and elucidating their roles in relevant signaling pathways.
-
In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Development of Drug Delivery Systems: Formulations and drug delivery strategies could be explored to enhance the bioavailability and therapeutic index of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. microbenotes.com [microbenotes.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Methoxy Group's Electron-Donating Influence in 4-Methoxybenzenesulfonohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the electron-donating effects of the methoxy group in 4-Methoxybenzenesulfonohydrazide. This compound serves as a valuable scaffold in medicinal chemistry and drug development due to the electronic characteristics imparted by its substituents. Understanding these effects is crucial for designing novel therapeutic agents with tailored properties.
Introduction to Electron-Donating Effects
The methoxy group (-OCH₃) at the para position of a benzene ring is a well-established electron-donating group. This property arises from a combination of two opposing electronic effects:
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma (σ) bond. This is a distance-dependent effect.
-
Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This donation of electron density through resonance is a powerful effect that, in the para position, outweighs the inductive effect.[1]
This net electron-donating character of the para-methoxy group has profound implications for the reactivity and properties of the this compound molecule. It enhances the nucleophilicity of the hydrazide moiety and influences the overall electron density distribution, which can affect its interactions with biological targets.[2]
Quantitative Analysis of the Electron-Donating Effect
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, quantifies the electron-donating or electron-withdrawing nature of a group. For the para-methoxy group, the Hammett constant (σₚ) is negative, indicating its electron-donating nature through resonance.
| Parameter | Value | Interpretation |
| Hammett Constant (σₚ) for -OCH₃ | -0.27 | A negative value signifies an electron-donating group at the para position. |
Computational studies on closely related hydrazone derivatives provide further quantitative insight into the electronic properties. Analysis of the frontier molecular orbitals (HOMO and LUMO) and Natural Bond Orbitals (NBO) can reveal the extent of electron delocalization and the energetic contributions of the methoxy group to the molecule's stability and reactivity. For instance, in a related N'-(4-methoxybenzylidene)benzenesulfonohydrazide, computational analysis revealed significant intramolecular charge transfer and stabilization energies arising from the delocalization of the oxygen lone pairs.[3]
Spectroscopic Data of this compound
The electron-donating effect of the methoxy group influences the spectroscopic properties of this compound. The increased electron density on the aromatic ring affects the chemical shifts of the aromatic protons and carbons in NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm (Solvent: DMSO-d₆) | Assignment |
| ¹H NMR | ~7.7 (d) | Aromatic protons ortho to -SO₂NHNH₂ |
| ~7.0 (d) | Aromatic protons ortho to -OCH₃ | |
| ~3.8 (s) | Methoxy group protons (-OCH₃) | |
| ~4.4 (s, broad) | -NH₂ protons | |
| ~8.9 (s, broad) | -NH- proton | |
| ¹³C NMR | ~162 | Aromatic carbon attached to -OCH₃ |
| ~128 | Aromatic carbons ortho to -SO₂NHNH₂ | |
| ~114 | Aromatic carbons ortho to -OCH₃ | |
| ~135 | Aromatic carbon attached to -SO₂NHNH₂ | |
| ~55 | Methoxy group carbon (-OCH₃) |
Note: The exact chemical shifts may vary slightly depending on the specific experimental conditions. Data compiled from publicly available spectral databases.[4]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300-3400 | N-H stretching (asymmetric and symmetric) |
| ~3200 | N-H stretching |
| ~1600, ~1500 | C=C aromatic ring stretching |
| ~1340, ~1160 | S=O stretching (asymmetric and symmetric) |
| ~1250 | C-O-C asymmetric stretching |
| ~1030 | C-O-C symmetric stretching |
Note: Characteristic absorption bands. Data compiled from publicly available spectral databases.[4]
Mass Spectrometry (MS)
| m/z | Fragment |
| 202 | [M]⁺ (Molecular ion) |
| 157 | [M - NHNH₂]⁺ |
| 107 | [CH₃OC₆H₄]⁺ |
| 92 | [C₆H₄O]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Expected major fragmentation peaks.[4]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general synthesis of aryl sulfonohydrazides.
Reaction:
Materials:
-
4-Methoxybenzenesulfonyl chloride
-
Hydrazine hydrate (85-99%)
-
Tetrahydrofuran (THF) or other suitable solvent (e.g., methanol, ethanol)
-
Water
-
Ice bath
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzenesulfonyl chloride (1 equivalent) in THF.
-
Cool the stirred solution to 10-15°C using an ice bath.
-
Slowly add a solution of hydrazine hydrate (2.2 equivalents) in water dropwise to the reaction mixture, maintaining the temperature between 10°C and 20°C.
-
After the addition is complete, continue stirring for an additional 15-30 minutes.
-
Transfer the reaction mixture to a separatory funnel. The lower aqueous layer is discarded.
-
The upper organic layer is collected. To induce precipitation of the product, slowly add cold water with vigorous stirring.
-
Collect the resulting white crystalline solid by vacuum filtration.
-
Wash the solid with cold water and air-dry or dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).
This is a general procedure and may require optimization for specific laboratory conditions.[5][6][7]
Role in Drug Development and Signaling Pathways
While this compound itself may not be a direct modulator of a specific signaling pathway, its structural motif is of significant interest to medicinal chemists. The sulfonohydrazide functional group is a versatile synthon for the creation of more complex molecules with potential biological activity.[8]
The electron-donating methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, the methoxy group is prevalent in many approved drugs and can contribute to ligand-target binding, improve physicochemical properties, and favorably impact ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[9]
Derivatives of sulfonamides have been shown to act as inhibitors of various enzymes and signaling pathways, such as the Wnt/β-catenin signaling pathway, which is implicated in cancer.[10] The 4-methoxybenzenesulfonyl moiety can be incorporated into lead compounds to fine-tune their electronic properties and enhance their therapeutic potential.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Competing electronic effects of the methoxy group.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. CAS 1950-68-1: 4-Methoxybenzenesulfonyl hydrazide [cymitquimica.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. spectrabase.com [spectrabase.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of 4-Methylbenzenesulfonhydrazide - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]
- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Reactive Sites of 4-Methoxybenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key reactive sites on the 4-Methoxybenzenesulfonohydrazide molecule. By integrating theoretical predictions with established chemical principles and experimental observations, this document aims to serve as a valuable resource for professionals engaged in research, discovery, and development within the chemical and pharmaceutical sciences.
Molecular Structure and Overview of Reactivity
This compound (C₇H₁₀N₂O₃S) is a versatile organic compound featuring a methoxy-substituted benzene ring, a sulfonyl group, and a hydrazide moiety. This unique combination of functional groups imparts a distinct reactivity profile to the molecule, making it a valuable intermediate in organic synthesis. The key reactive sites can be broadly categorized into the nucleophilic hydrazide group, the electrophilic sulfur atom of the sulfonyl group, and the activated aromatic ring. The electron-donating methoxy group and the electron-withdrawing sulfonyl group play crucial roles in modulating the reactivity of these sites.
Quantitative Data on Molecular Properties
To facilitate a deeper understanding of the molecule's reactivity, the following table summarizes key quantitative data.
| Property | Value | Significance |
| Predicted pKa | 9.27 ± 0.10 | Indicates the acidity of the N-H protons of the hydrazide group, suggesting they can be removed by a moderately strong base to generate a potent nucleophile. |
| Molecular Weight | 202.24 g/mol | Essential for stoichiometric calculations in chemical reactions. |
| Melting Point | 111-114 °C | A key physical property for identification and purity assessment. |
Key Reactive Sites and Their Chemical Behavior
The reactivity of this compound is governed by the interplay of its functional groups. The following sections detail the principal reactive sites and their characteristic reactions.
The Nucleophilic Hydrazide Group (-NHNH₂)
The terminal nitrogen atom of the hydrazide group is the primary nucleophilic center of the molecule. The lone pair of electrons on this nitrogen readily attacks electrophilic species.
-
Reaction with Carbonyl Compounds: The most prominent reaction of the hydrazide group is its condensation with aldehydes and ketones to form the corresponding 4-methoxybenzenesulfonohydrazones. This reaction is fundamental to various synthetic transformations.
-
Acylation: The hydrazide nitrogen can be acylated by reaction with acyl chlorides or anhydrides to form N-acyl derivatives.
The Electrophilic Sulfonyl Group (-SO₂-)
The sulfur atom in the sulfonyl group is electron-deficient due to the presence of two highly electronegative oxygen atoms. This makes it an electrophilic site, susceptible to attack by strong nucleophiles.
-
Nucleophilic Substitution: While the S-N bond is generally stable, under forcing conditions or with specific reagents, nucleophilic attack at the sulfur atom can lead to cleavage of this bond.
The Activated Benzene Ring
The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo various electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, primarily at the positions ortho to the methoxy group (and meta to the deactivating sulfonylhydrazide group).
Visualization of Reactive Sites and Logical Workflow
The following diagrams illustrate the key reactive sites and a logical workflow for the synthesis and key reactions of this compound.
Synthesis of 4-Methoxybenzenesulfonohydrazide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the literature on the synthesis of 4-methoxybenzenesulfonohydrazide. It offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to support research and development in medicinal chemistry and organic synthesis.
Core Synthesis Route: Reaction of 4-Methoxybenzenesulfonyl Chloride with Hydrazine Hydrate
The most prevalent and reliable method for the synthesis of this compound involves the reaction of 4-methoxybenzenesulfonyl chloride with hydrazine hydrate. This reaction is analogous to the well-established synthesis of other arylsulfonohydrazides.[1] The general scheme for this reaction is a nucleophilic substitution at the sulfonyl group, where the hydrazine displaces the chloride.
Chemical and Physical Data
Below is a summary of the key physical and chemical properties of the reactants and the final product, this compound.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 4-Methoxybenzenesulfonyl Chloride | C₇H₇ClO₃S | 206.65 | 41-44 | White to off-white solid | 98-68-0 |
| Hydrazine Hydrate | H₆N₂O | 50.06 | -51.7 | Colorless fuming liquid | 7803-57-8 |
| This compound | C₇H₁₀N₂O₃S | 202.23 | 111-114 | White to off-white crystalline solid | 1950-68-1 |
Data sourced from various chemical suppliers and databases.
Experimental Protocols
Two primary experimental protocols for the synthesis of this compound are detailed below. The first is a well-documented procedure adapted from the synthesis of a similar compound, p-toluenesulfonylhydrazide, which is reported to provide comparable yields for the 4-methoxy derivative.[1] The second is a more direct, though less detailed, procedure found in chemical literature.[2]
Protocol 1: Adapted from Organic Syntheses
This procedure is based on a reliable method for preparing arylsulfonohydrazides.[1]
Materials:
-
4-Methoxybenzenesulfonyl chloride
-
Hydrazine hydrate (85% solution in water)
-
Tetrahydrofuran (THF)
-
Distilled water
-
Celite (optional)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 4-methoxybenzenesulfonyl chloride (1.05 moles) and 350 mL of tetrahydrofuran.
-
Cool the stirred mixture to 10-15 °C using an ice bath.
-
Slowly add a solution of 85% hydrazine hydrate (2.22 moles) at a rate that maintains the reaction temperature between 10 and 20 °C.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Transfer the reaction mixture to a separatory funnel. The lower aqueous layer is drawn off and discarded.
-
The upper tetrahydrofuran layer can be filtered through a bed of Celite to remove any suspended particles.
-
With vigorous stirring, slowly add two volumes of distilled water to the clear tetrahydrofuran solution.
-
The product, this compound, will precipitate as white crystalline needles.
-
Collect the product by filtration using a Büchner funnel, wash several times with distilled water, and air-dry.
Expected Yield: 91-94% (based on the p-toluenesulfonylhydrazide procedure).[1]
Protocol 2: Direct Synthesis Method
This is a more direct procedure for the synthesis of this compound.[2]
Materials:
-
4-Methoxybenzenesulfonyl chloride
-
Hydrazine hydrate
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction flask
-
Stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq.) in tetrahydrofuran (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (2.5 eq.) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C until completion, monitoring by thin-layer chromatography (TLC).
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
Synthesis Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the synthesis pathway and the experimental workflow.
References
Unveiling the Biological Potential of 4-Methoxybenzenesulfonohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxybenzenesulfonohydrazide, a versatile organic compound, serves as a crucial scaffold in medicinal chemistry. While direct biological data on the parent compound is limited, its derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This technical guide consolidates the available data on the biological activities associated with this compound and its derivatives, providing a comprehensive resource for researchers in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action through signaling pathway diagrams.
Introduction
This compound (CAS No. 1950-68-1) is a sulfonyl hydrazide compound characterized by a methoxy group on the benzene ring.[1][2][3][4] Its chemical structure makes it a valuable intermediate for the synthesis of a variety of heterocyclic compounds and derivatives with potential therapeutic applications. The existing body of research points towards significant biological activities of compounds derived from this core structure, suggesting that this compound itself may possess latent therapeutic properties. This guide aims to provide an in-depth overview of these activities to stimulate further investigation into this promising molecule.
Potential Anticancer Activity
Derivatives of this compound, particularly benzenesulfonamide and hydrazone analogs, have been investigated for their potential as anticancer agents.[5][6][7] The primary mechanisms of action appear to involve the inhibition of key enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrases and tyrosine kinases.
Carbonic Anhydrase Inhibition
Many benzenesulfonamide derivatives exhibit anticancer activity through the inhibition of carbonic anhydrase (CA) isoforms, with a particular focus on the tumor-associated human carbonic anhydrase IX (hCA IX).[8] Under the hypoxic conditions prevalent in solid tumors, hCA IX is overexpressed and plays a critical role in regulating intracellular pH, which is essential for tumor cell survival and growth.[8][9] Selective inhibition of hCA IX is therefore a promising strategy for the development of novel anticancer therapies.[10]
Signaling Pathway: Inhibition of Carbonic Anhydrase IX in Hypoxic Tumors
Caption: Inhibition of Carbonic Anhydrase IX by sulfonamide derivatives.
Tyrosine Kinase Inhibition
Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation.[11][12] Dysregulation of tyrosine kinase activity is a hallmark of many cancers.[11] Tyrosine kinase inhibitors (TKIs) act by blocking the ATP binding site of these enzymes, thereby inhibiting downstream signaling and inducing cancer cell death.[13][14][]
Signaling Pathway: Tyrosine Kinase Inhibition
Caption: Mechanism of action for Tyrosine Kinase Inhibitors.
Quantitative Data: Anticancer Activity of Derivatives
The following table summarizes the reported in vitro anticancer activities of various derivatives structurally related to this compound.
| Compound Class | Derivative | Cancer Cell Line | Activity (IC50/EC50) | Reference |
| Benzenesulfonamide | 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives | Various | Varies | [5] |
| Benzenesulfonamide | Imidazole derivatives | MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 ± 3.6 µM | [6][7] |
| Benzenesulfonamide | Imidazole derivatives | IGR39 (Melanoma) | 27.8 ± 2.8 µM | [6][7] |
| Thiazolone-benzenesulfonamide | Various derivatives | MDA-MB-231 | 1.52–6.31 μM | [10] |
| Thiazolone-benzenesulfonamide | Various derivatives | MCF-7 | 1.52–6.31 μM | [10] |
Potential Antimicrobial Activity
Hydrazone derivatives have been extensively studied for their antimicrobial properties. The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[16][17]
Mechanism of Action: DNA Gyrase Inhibition
Caption: Inhibition of bacterial DNA gyrase by hydrazone derivatives.
Quantitative Data: Antimicrobial Activity of Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for various hydrazone derivatives against different microbial strains.
| Compound Class | Microbial Strain | Activity (MIC) | Reference |
| Sulfonamide Derivatives | Vibrio cholerae | 6.1–77.0 nM (Kᵢ) | [18] |
| Benzenesulfonamide Derivatives | Various bacteria and fungi | Varies | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific experimental conditions.
Synthesis of this compound Derivatives
A general procedure for the synthesis of sulfonohydrazide derivatives involves the reaction of a sulfonyl chloride with hydrazine hydrate.
Workflow: Synthesis of Sulfonyl Hydrazide Derivatives
Caption: General workflow for the synthesis of this compound.
Materials:
-
4-Methoxybenzenesulfonyl chloride
-
Hydrazine hydrate
-
Tetrahydrofuran (THF) or other suitable solvent
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
Procedure:
-
Dissolve 4-methoxybenzenesulfonyl chloride in THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate dropwise to the cooled solution while stirring.
-
Continue stirring at 0°C for a specified time, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, add ethyl acetate and water to the reaction mixture.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.[19]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity using a colorimetric method.
Materials:
-
Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX)
-
Assay buffer (e.g., Tris-HCl)
-
p-Nitrophenyl acetate (p-NPA) as a substrate
-
Test compound
-
96-well plate
Procedure:
-
Add the assay buffer, test compound at various concentrations, and the CA enzyme to the wells of a 96-well plate.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (p-NPA).
-
Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition and the IC50 or Kᵢ value.[20][21]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The derivatives of this compound have demonstrated significant potential as anticancer and antimicrobial agents. The primary mechanisms of action appear to be through the inhibition of crucial enzymes like carbonic anhydrase IX, tyrosine kinases, and DNA gyrase. The quantitative data presented in this guide, although pertaining to derivatives, strongly suggests that the core this compound scaffold is a promising starting point for the design and development of novel therapeutic agents.
Future research should focus on the direct evaluation of this compound's biological activities to ascertain its intrinsic therapeutic potential. Further derivatization and structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. In-depth mechanistic studies, including the elucidation of specific signaling pathways, will be crucial for advancing these promising compounds towards clinical applications. This technical guide serves as a foundational resource to encourage and direct these future research endeavors.
References
- 1. CAS 1950-68-1: 4-Methoxybenzenesulfonyl hydrazide [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 1950-68-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-METHOXYBENZENESULFONYL HYDRAZIDE | 1950-68-1 [amp.chemicalbook.com]
- 5. Antitumor activity of novel benzensulfonamide derivatives in view of their physiochemical properties searched by principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 11. termedia.pl [termedia.pl]
- 12. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 16. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 17. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
Methodological & Application
4-Methoxybenzenesulfonohydrazide: A Versatile Reagent in Organic Synthesis
Introduction
4-Methoxybenzenesulfonohydrazide is a valuable reagent in organic synthesis, primarily utilized in the construction of various heterocyclic compounds and in the formation of hydrazone derivatives. Its chemical structure, featuring a reactive hydrazide group and a methoxy-substituted phenylsulfonyl moiety, imparts unique reactivity that makes it a versatile tool for medicinal chemists and researchers in drug development. This document provides an overview of its key applications, detailed experimental protocols, and relevant data.
Key Applications
The primary applications of this compound in organic synthesis include:
-
Synthesis of N-Sulfonylated Heterocycles: It serves as a key building block for the synthesis of N-sulfonylated pyrazoles and pyrazolines. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.
-
Formation of N-Arylsulfonylhydrazones: It readily reacts with aldehydes and ketones to form stable N-arylsulfonylhydrazones. These derivatives are important intermediates in various organic transformations.
-
In situ Generation of Diazo Compounds: Like other sulfonylhydrazides, it can be used to generate diazo compounds in situ, which are highly reactive species for cyclopropanation and other cycloaddition reactions.
Synthesis of 1,3,5-Trisubstituted Pyrazoles
A significant application of this compound is in the synthesis of 1,3,5-trisubstituted pyrazoles. A microwave-assisted, direct N-heterocyclization of sulfonylhydrazines with metal-acetylacetonate complexes provides an efficient route to these compounds in excellent yields.[1]
Quantitative Data for Pyrazole Synthesis
| Entry | Sulfonylhydrazine | Product | Yield (%)[1] |
| 1 | This compound | 1-(4-Methoxyphenylsulfonyl)-3,5-dimethyl-1H-pyrazole | 92 |
| 2 | Benzenesulfonohydrazide | 1-(Phenylsulfonyl)-3,5-dimethyl-1H-pyrazole | 95 |
| 3 | 4-Methylbenzenesulfonohydrazide | 1-(p-Tolylsulfonyl)-3,5-dimethyl-1H-pyrazole | 96 |
| 4 | 4-Chlorobenzenesulfonohydrazide | 1-(4-Chlorophenylsulfonyl)-3,5-dimethyl-1H-pyrazole | 94 |
| 5 | 4-Bromobenzenesulfonohydrazide | 1-(4-Bromophenylsulfonyl)-3,5-dimethyl-1H-pyrazole | 93 |
Experimental Protocol: Synthesis of 1-(4-Methoxyphenylsulfonyl)-3,5-dimethyl-1H-pyrazole[1]
-
To a 10 mL microwave vial, add this compound (1.0 mmol) and copper(II) acetylacetonate (Cu(acac)₂, 0.5 equiv.).
-
Add 1 mL of water to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100 °C with a power of 50 watts for 5 minutes.
-
After completion of the reaction, cool the vial to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-(4-methoxyphenylsulfonyl)-3,5-dimethyl-1H-pyrazole.
Workflow for the synthesis of 1-(4-methoxyphenylsulfonyl)-3,5-dimethyl-1H-pyrazole.
Synthesis of Pyrazolines from Chalcones
This compound can be employed in the synthesis of N-sulfonylated pyrazolines through its reaction with α,β-unsaturated ketones, commonly known as chalcones. This reaction typically proceeds via a Michael addition followed by intramolecular cyclization and dehydration.
General Experimental Protocol: Synthesis of N-Sulfonylated Pyrazolines
-
Dissolve the chalcone (1.0 equiv.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add this compound (1.0-1.2 equiv.) to the solution.
-
The reaction can be carried out at room temperature or with heating, depending on the reactivity of the substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture or can be isolated by pouring the mixture into ice-water.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry.
-
Further purification can be achieved by recrystallization.
Reaction pathway for the synthesis of N-sulfonylated pyrazolines from chalcones.
Formation of N-Arylsulfonylhydrazones
The reaction of this compound with aldehydes or ketones provides a straightforward method for the synthesis of N-(4-methoxyphenylsulfonyl)hydrazones.
General Experimental Protocol: Synthesis of N-Arylsulfonylhydrazones
-
Dissolve the aldehyde or ketone (1.0 equiv.) in a suitable solvent like ethanol or methanol.
-
Add this compound (1.0 equiv.) to the solution.
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
The product often precipitates upon formation or after cooling the reaction mixture.
-
Isolate the solid by filtration, wash with a cold solvent, and dry.
References
Application Notes and Protocols for the Synthesis of Hydrazones using 4-Methoxybenzenesulfonohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNH₂ structure. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazine derivatives.[1][2] Sulfonyl hydrazones, in particular, are valuable intermediates in organic synthesis, serving as precursors for various chemical transformations and exhibiting a wide range of biological activities.[3][4] This document provides a generalized experimental protocol for the synthesis of hydrazones using 4-Methoxybenzenesulfonohydrazide as the hydrazine-donating reagent. While specific quantitative data for this exact reactant is not prevalent in the cited literature, this guide is based on established methods for analogous sulfonyl hydrazones and benzoylhydrazones.[5][6]
The protocols and data herein are intended to serve as a foundational guide for researchers. Optimization of reaction conditions such as solvent, temperature, and catalytic additives may be necessary to achieve desired yields and purity for specific aldehyde or ketone substrates.
General Experimental Protocol
This protocol describes a general procedure for the acid-catalyzed condensation of an aldehyde or ketone with this compound to form the corresponding N-sulfonylhydrazone.
Materials and Equipment:
-
This compound (C₇H₁₀N₂O₃S)
-
Aldehyde or Ketone substrate
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (or other acid catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired aldehyde or ketone in a suitable volume of anhydrous ethanol or methanol.
-
Addition of Hydrazide: To this solution, add 1.0 to 1.1 equivalents of this compound.
-
Catalyst Addition: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the mixture. The use of an acid catalyst is common in hydrazone formation to facilitate the reaction.[5][7]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Stir the reaction vigorously.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction time can vary from 1 to 6 hours depending on the reactivity of the carbonyl substrate.[5][6]
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. For many hydrazones, the product will precipitate out of the solution. If precipitation occurs, collect the solid product by vacuum filtration.[5]
-
Purification: Wash the collected solid with a small amount of cold solvent (ethanol or methanol) to remove impurities.
-
Recrystallization: If further purification is needed, recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure hydrazone.[5][8]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]
Data Presentation: Synthesis of Analogous 4-Methoxybenzoylhydrazones
While specific yield data for reactions using this compound is limited in the provided search results, the following table summarizes the yields for the synthesis of closely related 4-methoxybenzoylhydrazones, derived from the reaction of 4-methoxybenzohydrazide with various aldehydes. This data can serve as a valuable reference for estimating potential outcomes.[5][8]
| Entry | Aldehyde Substrate | Yield (%) |
| 1 | 2,4,6-Trihydroxybenzaldehyde | 87 |
| 2 | 2,3,4-Trihydroxybenzaldehyde | 92 |
| 3 | 2,3-Dihydroxybenzaldehyde | 90 |
| 4 | 2,5-Dihydroxybenzaldehyde | 87 |
| 5 | 3,4-Dihydroxybenzaldehyde | 80 |
| 6 | 2,4-Dihydroxybenzaldehyde | 82 |
| 7 | 4-Hydroxy-3-methoxybenzaldehyde | 91 |
| 8 | 2-Hydroxy-3-methoxybenzaldehyde | 88 |
| 9 | 2-Hydroxybenzaldehyde | 87 |
| 10 | 4-Hydroxybenzaldehyde | 84 |
| 11 | Pyridine-2-carbaldehyde | 90 |
Data sourced from a study on the synthesis of 4-methoxybenzoylhydrazones, which involved refluxing 4-methoxybenzohydrazide with different aldehydes in methanol with a catalytic amount of acetic acid for 3 hours.[5][8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of hydrazones.
Caption: General workflow for hydrazone synthesis.
Chemical Reaction Pathway
This diagram illustrates the chemical transformation during the synthesis of a hydrazone from this compound and a generic aldehyde.
Caption: Hydrazone formation reaction pathway.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Applications of 4-Methoxybenzenesulfonohydrazide in Pharmaceutical Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzenesulfonohydrazide is a versatile organic compound that serves as a valuable building block in the synthesis of various biologically active molecules.[1] Its characteristic sulfonyl hydrazide functional group, combined with the presence of a methoxy group on the benzene ring, imparts unique reactivity that is leveraged in the preparation of a range of pharmaceutical candidates. The methoxy group can enhance the compound's solubility and reactivity, making it a useful intermediate in medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on anticancer and antimicrobial applications.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis lies in its ability to react with aldehydes and ketones to form sulfonyl hydrazones. This class of compounds has garnered significant interest due to a wide spectrum of biological activities, including potential as anticancer, and antimicrobial agents.
Synthesis of Bioactive Sulfonyl Hydrazones
The condensation reaction between this compound and various aromatic or heteroaromatic aldehydes is a straightforward and efficient method for generating libraries of novel sulfonyl hydrazone derivatives. These derivatives are then screened for their biological activities.
Application Note 1: Synthesis of N'-(Arylmethylidene)-4-methoxybenzenesulfonohydrazides as Potential Anticancer Agents
Sulfonyl hydrazone scaffolds are being extensively investigated for their potential as anticancer agents. The mechanism of action for some hydrazone-containing compounds has been linked to the inhibition of critical cellular targets like cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). The general synthetic approach involves the condensation of this compound with a variety of substituted benzaldehydes to yield a diverse library of candidate compounds for screening.
Experimental Protocol: General Procedure for the Synthesis of N'-(Arylmethylidene)-4-methoxybenzenesulfonohydrazides
This protocol is adapted from general methods for the synthesis of sulfonyl hydrazones.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, etc.)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add the desired substituted aromatic aldehyde (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure N'-(arylmethylidene)-4-methoxybenzenesulfonohydrazide derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data: Anticancer Activity of Structurally Related Sulfonyl Hydrazone Derivatives
While specific data for this compound derivatives is limited in the provided search results, the following table presents the anticancer activity of structurally analogous 4-methylbenzenesulfonamide derivatives against the MCF-7 human breast cancer cell line to illustrate the potential of this class of compounds.
| Compound ID | Substituent on Arylidene Ring | IC50 (µM) against MCF-7 |
| 14 | 2-aminopyridine derivative | 20.4[2] |
| 16 | 2-aminopyridine derivative | 18.3[2] |
| 20 | tyrphostin AG17 analog | 26.3[2] |
| E7070 (Reference) | - | 36.3[2] |
Application Note 2: Development of Antimicrobial Agents
Hydrazone derivatives have been reported to exhibit a wide range of antimicrobial activities. The synthesis of N'-(arylmethylidene)-4-methoxybenzenesulfonohydrazides offers a pathway to novel compounds with potential antibacterial and antifungal properties. The mechanism of action can vary, but for some related compounds, it involves the inhibition of essential enzymes in microbial metabolic pathways.
Experimental Protocol: Synthesis of N'-(Heteroarylmethylidene)-4-methoxybenzenesulfonohydrazides
This protocol outlines a general procedure for synthesizing hydrazones with heterocyclic aldehydes, which are often explored for antimicrobial activity.
Materials:
-
This compound
-
Heterocyclic aldehyde (e.g., 2-thiophenecarboxaldehyde, 2-furaldehyde)
-
Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware for synthesis and purification
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (15 mL) in a round-bottom flask.
-
Add the heterocyclic aldehyde (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 4-6 hours or until a precipitate is formed.
-
Monitor the reaction by TLC.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold methanol.
-
Recrystallize the product from an appropriate solvent to achieve high purity.
-
Dry the final compound under vacuum.
-
Confirm the structure of the synthesized compound using analytical techniques.
Quantitative Data: Antimicrobial Activity of Structurally Related Hydrazone Derivatives
The following table summarizes the antimicrobial activity of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde, showcasing the potential of the hydrazone scaffold in developing antimicrobial agents.
| Compound ID | Substituent on Aldehyde Moiety | Antibacterial Activity (MIC in µg/L) | Antifungal Activity (MIC in µg/L) |
| 7c | Bromo | Weak against B. subtilis, E. coli, P. aeruginosa | Weak against S. cerevisiae |
| 7e | N-dimethylamino | Weak against B. subtilis, E. coli, P. aeruginosa | Weak against S. cerevisiae |
| 7g | Hydroxyl | Weak against B. subtilis, E. coli, P. aeruginosa | Weak against S. cerevisiae |
Note: The original research article described the activity as "weak" at a concentration of 200 µg/L.[3]
Visualizations
Diagram 1: General Synthetic Workflow for N'-(Arylmethylidene)-4-methoxybenzenesulfonohydrazides
Caption: General reaction scheme for the synthesis of bioactive sulfonyl hydrazones.
Diagram 2: Logical Relationship for Drug Discovery Process
Caption: Workflow for the discovery of drug candidates from this compound.
Conclusion
This compound is a promising starting material for the synthesis of novel pharmaceutical candidates. The straightforward formation of sulfonyl hydrazones allows for the creation of diverse chemical libraries for biological screening. While no FDA-approved drugs have been identified as being directly synthesized from this specific reagent based on the available search results, the structural analogy to other biologically active sulfonyl hydrazones suggests that derivatives of this compound hold significant potential in the fields of oncology and infectious diseases. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the therapeutic potential of this versatile chemical scaffold.
References
Application Notes and Protocols: 4-Methoxybenzenesulfonohydrazide as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzenesulfonohydrazide is a stable, crystalline organic compound that serves as a versatile and valuable building block in the synthesis of a wide array of complex molecules.[1] Its utility stems from the reactive sulfonyl hydrazide functional group, which can be readily converted into various intermediates, such as hydrazones, and participate in a range of carbon-carbon and carbon-nitrogen bond-forming reactions. This reagent is particularly significant in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][2][3] The presence of the methoxy group on the benzene ring can also influence the reactivity and solubility of the molecule and its derivatives.[1]
These application notes provide detailed protocols for the use of this compound in the synthesis of hydrazones and their subsequent transformation into valuable pyrazole derivatives. Additionally, a general protocol for its application in palladium-catalyzed cross-coupling reactions is presented, highlighting its role in modern synthetic organic chemistry.
Key Applications
This compound is a precursor for a variety of important chemical transformations, including:
-
Synthesis of Hydrazones: A foundational reaction where the hydrazide condenses with aldehydes and ketones.
-
Synthesis of Nitrogen-Containing Heterocycles: The resulting hydrazones are key intermediates for constructing cyclic structures like pyrazoles.[4][5][6]
-
Palladium-Catalyzed Cross-Coupling Reactions: Derivatives of this compound can be used to generate carbene intermediates for cross-coupling reactions.[7]
-
Shapiro and Bamford-Stevens Reactions: Although less substituted analogues are more common, the sulfonyl hydrazone moiety is the key functional group for these olefin-forming reactions.[3]
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxybenzenesulfonylhydrazones
This protocol details the general procedure for the condensation of this compound with various aldehydes to form the corresponding N-sulfonylhydrazones.
Workflow for Hydrazone Synthesis
Caption: General workflow for the synthesis of N-sulfonylhydrazones.
Materials:
-
This compound
-
Aldehyde or ketone
-
Methanol (absolute)
-
Catalytic amount of acetic acid (optional, but can accelerate the reaction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of this compound in a suitable volume of absolute methanol.
-
To this solution, add 1.0-1.1 equivalents of the desired aldehyde or ketone.
-
(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. For many hydrazones, the product will precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with a small amount of cold methanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.
Quantitative Data: Synthesis of 4-Methoxybenzoylhydrazones
The following table summarizes the synthesis of a series of 4-methoxybenzoylhydrazones, demonstrating the yields and providing key analytical data. While the original source refers to 4-methoxybenzoylhydrazide, the procedural steps are analogous and illustrative for sulfonohydrazide reactions.
| Entry | Aldehyde Reactant | Product Name | Yield (%) | Melting Point (°C) |
| 1 | 2,4,6-Trihydroxybenzaldehyde | N'-(2,4,6-Trihydroxybenzylidene)-4-methoxybenzohydrazide | - | >250 |
| 2 | 4-Fluorobenzaldehyde | N'-(4-Fluorobenzylidene)-4-methoxybenzohydrazide | - | 186 |
| 3 | 4-(Dimethylamino)benzaldehyde | N'-(4-(Dimethylamino)benzylidene)-4-methoxybenzohydrazide | 92 | 210 |
| 4 | 4-Nitrobenzaldehyde | N'-(4-Nitrobenzylidene)-4-methoxybenzohydrazide | 87 | 224 |
| 5 | 4-Methylbenzaldehyde | N'-(4-Methylbenzylidene)-4-methoxybenzohydrazide | 87 | 180 |
Data adapted from a study on 4-methoxybenzoylhydrazones, illustrating typical yields and characterization data for hydrazone synthesis.[1][8]
Protocol 2: Synthesis of Pyrazoles via [3+2] Cycloaddition
This protocol describes a general method for the synthesis of pyrazole derivatives from N-sulfonylhydrazones and a suitable coupling partner, such as an acrylate, under transition-metal-free conditions.[4]
Logical Flow for Pyrazole Synthesis
References
- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pjsir.org [pjsir.org]
- 7. Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methoxybenzenesulfonohydrazide in the Synthesis of Anti-Tubercular Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4-methoxybenzenesulfonohydrazide as a key building block in the synthesis of novel anti-tubercular agents. The document outlines the synthetic protocols, presents quantitative activity data for analogous compounds, and illustrates the proposed mechanism of action.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutic agents with novel mechanisms of action. Hydrazone and sulfonamide derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-tubercular effects. This compound serves as a versatile scaffold for the synthesis of N'-substituted sulfonyl hydrazones, a class of compounds that has shown promise as potent inhibitors of essential mycobacterial enzymes.
Rationale for this compound in Anti-Tubercular Drug Design
The incorporation of the 4-methoxybenzenesulfonyl moiety into a hydrazone framework offers several advantages in the design of anti-tubercular compounds:
-
Structural Mimicry and Target Engagement: The sulfonohydrazide core can interact with key residues in the active sites of mycobacterial enzymes, such as the enoyl-acyl carrier protein reductase (InhA).
-
Modulation of Physicochemical Properties: The methoxy group can influence the lipophilicity and electronic properties of the molecule, potentially enhancing cell wall penetration and target binding.
-
Synthetic Accessibility: this compound is readily available and can be easily derivatized through condensation reactions with a wide variety of aldehydes and ketones, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Proposed Mechanism of Action: Inhibition of InhA
A primary target for many anti-tubercular hydrazide derivatives is the InhA enzyme, a key component of the mycobacterial fatty acid synthase II (FAS-II) system, which is essential for mycolic acid biosynthesis and cell wall integrity.[1] Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase enzyme (KatG), sulfonyl hydrazone derivatives are being investigated as direct inhibitors of InhA.[1] This direct inhibition circumvents the common resistance mechanism associated with mutations in the katG gene.
The proposed mechanism involves the binding of the sulfonohydrazide derivative to the active site of InhA, potentially forming interactions with the NADH cofactor and key amino acid residues, thereby blocking the binding of the natural substrate and inhibiting mycolic acid synthesis.
Experimental Protocols
The following protocols are representative methods for the synthesis and evaluation of anti-tubercular compounds derived from sulfonohydrazides.
Protocol 1: General Synthesis of N'-Aryl-4-methoxybenzenesulfonohydrazones
This protocol describes the condensation reaction between this compound and an aromatic aldehyde to form the corresponding N'-aryl-4-methoxybenzenesulfonylhydrazone.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol with stirring.
-
To this solution, add the substituted aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N'-aryl-4-methoxybenzenesulfonylhydrazone.
-
Dry the purified product under vacuum.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Protocol 2: In Vitro Anti-Tubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Mycobacterium tuberculosis H37Rv.
Materials:
-
Synthesized compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
96-well microplates
-
Isoniazid (positive control)
-
DMSO (solvent control)
Procedure:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
Serially dilute the compound in Middlebrook 7H9 broth in a 96-well plate to achieve a range of concentrations.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to the final concentration.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include wells for a positive control (Isoniazid), a negative control (no drug), and a solvent control (DMSO).
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Quantitative Data Summary
While specific data for this compound derivatives is not extensively available in the public domain, the following table presents the anti-tubercular activity of closely related 4-methylbenzenesulfonohydrazide derivatives against M. tuberculosis H37Rv, demonstrating the potential of this compound class.[1]
| Compound ID | R-group on Aldehyde | Yield (%) | MIC (µM)[1] |
| 5a | 4-Chlorophenyl | 85 | 0.32 |
| 5b | 4-Nitrophenyl | 88 | 0.16 |
| 5c | 3-Nitrophenyl | 90 | 0.16 |
| 5d | 2-Hydroxyphenyl | 78 | 0.64 |
| 5g | 4-Hydroxy-3-methoxyphenyl | 82 | 0.0763 |
| 5k | Cinnamaldehyde | 80 | 0.0716 |
| Isoniazid | - | - | ~0.2 |
Note: The data presented is for 4-methylbenzenesulfonohydrazide derivatives and serves as a representative example of the potential anti-tubercular activity of this compound analogs.
Conclusion
This compound is a valuable and promising starting material for the synthesis of novel anti-tubercular compounds. The resulting N'-substituted sulfonyl hydrazones have the potential to act as direct inhibitors of the essential mycobacterial enzyme InhA, a mechanism that could be effective against isoniazid-resistant strains of M. tuberculosis. The straightforward synthesis and the potent activity of analogous compounds highlight the importance of further exploration and optimization of this chemical scaffold in the development of new anti-tubercular drug candidates. The provided protocols offer a solid foundation for researchers to synthesize and evaluate these promising compounds.
References
Metal-Free Cross-Coupling Reactions of Sulfonyl Hydrazides: Applications and Protocols for Modern Organic Synthesis
Introduction:
The development of cross-coupling reactions has revolutionized the field of organic synthesis, enabling the construction of complex molecular architectures. While transition-metal catalysis has been the cornerstone of these transformations, there is a growing demand for more sustainable and cost-effective metal-free alternatives. Sulfonyl hydrazides have emerged as versatile and stable reagents in this context, serving as precursors to sulfonyl radicals and other reactive intermediates under metal-free conditions. These reactions offer a powerful toolkit for the formation of carbon-sulfur (C–S) and carbon-carbon (C–C) bonds, with broad applications in pharmaceutical and materials science. This document provides detailed application notes and experimental protocols for key metal-free cross-coupling reactions involving sulfonyl hydrazides.
Application Note 1: Metal-Free Oxidative Hydrosulfonylation of N-Arylmaleimides
This application note describes a metal-free method for the synthesis of 3-sulfonyl succinimides through the hydrosulfonylation of N-arylmaleimides with sulfonyl hydrazides. The reaction proceeds via a free-radical pathway initiated by an iodine/tert-butyl hydroperoxide (TBHP) system under aerobic conditions in aqueous media.[1] This protocol is distinguished by its operational simplicity, use of a green reaction system, and high functional group tolerance, avoiding the risk of metal contamination.[1]
Reaction Scheme:
Caption: General scheme for the hydrosulfonylation of N-arylmaleimides.
Quantitative Data Summary:
The following table summarizes the yields for the hydrosulfonylation of various N-arylmaleimides with different sulfonyl hydrazides.[1]
| Entry | N-Arylmaleimide (R1) | Sulfonyl Hydrazide (R2) | Product | Yield (%) |
| 1 | Phenyl | 4-Methylphenyl | 3-(p-Tolylsulfonyl)-1-phenylpyrrolidine-2,5-dione | 92 |
| 2 | 4-Chlorophenyl | 4-Methylphenyl | 1-(4-Chlorophenyl)-3-(p-tolylsulfonyl)pyrrolidine-2,5-dione | 89 |
| 3 | 4-Methoxyphenyl | 4-Methylphenyl | 1-(4-Methoxyphenyl)-3-(p-tolylsulfonyl)pyrrolidine-2,5-dione | 94 |
| 4 | Phenyl | 4-Chlorophenyl | 1-Phenyl-3-((4-chlorophenyl)sulfonyl)pyrrolidine-2,5-dione | 85 |
| 5 | Phenyl | 4-Bromophenyl | 1-Phenyl-3-((4-bromophenyl)sulfonyl)pyrrolidine-2,5-dione | 82 |
| 6 | Phenyl | Naphthalen-2-yl | 1-Phenyl-3-(naphthalen-2-ylsulfonyl)pyrrolidine-2,5-dione | 88 |
Experimental Protocol:
-
To a solution of N-arylmaleimide (0.75 mmol) and sulfonyl hydrazide (0.5 mmol) in a 2:1 mixture of CH3CN/H2O (3 mL) in a round-bottom flask, add iodine (0.1 mmol), tert-butyl hydroperoxide (1 mmol), and morpholine (0.25 mmol).
-
Stir the reaction mixture at room temperature under an air atmosphere for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-sulfonyl succinimide.
Workflow Diagram:
Caption: Experimental workflow for hydrosulfonylation.
Application Note 2: Catalyst-Free Regioselective Sulfonylation of Phenoxazine
This application note details a catalyst- and metal-free method for the direct C-H sulfonylation of phenoxazine with sulfonyl hydrazides.[2][3][4][5] The reaction is performed in a mixture of water and hexafluoroisopropanol (HFIP) at elevated temperature.[2][3][4][5] This protocol is environmentally benign, proceeding without the need for any catalyst or ligand, and demonstrates high regioselectivity for the C3 position of the phenoxazine core.[2][3][4][5]
Reaction Scheme:
Caption: Catalyst-free sulfonylation of phenoxazine.
Quantitative Data Summary:
The following table presents the yields for the sulfonylation of phenoxazine with various sulfonyl hydrazides.[2]
| Entry | Sulfonyl Hydrazide (R) | Product | Yield (%) |
| 1 | 4-Methylphenyl | 3-((4-Methylphenyl)sulfonyl)-10H-phenoxazine | 85 |
| 2 | 4-tert-Butylphenyl | 3-((4-(tert-Butyl)phenyl)sulfonyl)-10H-phenoxazine | 82 |
| 3 | Phenyl | 3-(Phenylsulfonyl)-10H-phenoxazine | 78 |
| 4 | 4-Methoxyphenyl | 3-((4-Methoxyphenyl)sulfonyl)-10H-phenoxazine | 88 |
| 5 | 4-Fluorophenyl | 3-((4-Fluorophenyl)sulfonyl)-10H-phenoxazine | 75 |
| 6 | 4-Chlorophenyl | 3-((4-Chlorophenyl)sulfonyl)-10H-phenoxazine | 72 |
| 7 | 4-(Trifluoromethyl)phenyl | 3-((4-(Trifluoromethyl)phenyl)sulfonyl)-10H-phenoxazine | 65 |
| 8 | Methyl | 3-(Methylsulfonyl)-10H-phenoxazine | 55 |
Experimental Protocol:
-
In a Schlenk tube, combine phenoxazine (10 mmol) and the desired sulfonyl hydrazide (25 mmol).
-
Add a solvent mixture of H2O (75 mL) and HFIP (25 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 40 hours.
-
After cooling to room temperature, filter the resulting precipitate and wash with water.
-
Dry the solid product under vacuum to obtain the pure 3-sulfonylphenoxazine derivative.
-
Further purification can be achieved by recrystallization if necessary.
Logical Relationship Diagram:
Caption: Key aspects of the catalyst-free sulfonylation.
Application Note 3: Electrochemical Synthesis of (E)-Vinyl Sulfones from Alkenes
This application note outlines an electrochemical, metal- and oxidant-free method for the synthesis of (E)-vinyl sulfones from alkenes and sulfonyl hydrazides.[6][7][8] The reaction is conducted in an undivided cell using a catalytic amount of tetrabutylammonium iodide (TBAI) in water at room temperature.[6][7][8] This electrochemical approach represents a highly green and sustainable protocol, avoiding the use of transition metals and chemical oxidants.[6][7][8]
Reaction Scheme:
Caption: Electrochemical synthesis of (E)-vinyl sulfones.
Quantitative Data Summary:
The table below summarizes the yields for the electrochemical sulfonylation of various styrenes with p-toluenesulfonyl hydrazide.[8]
| Entry | Alkene (R1) | Product | Yield (%) |
| 1 | Phenyl | (E)-1-Phenyl-2-(p-tolylsulfonyl)ethene | 85 |
| 2 | 4-Methylphenyl | (E)-1-(p-Tolyl)-2-(p-tolylsulfonyl)ethene | 82 |
| 3 | 4-Methoxyphenyl | (E)-1-(4-Methoxyphenyl)-2-(p-tolylsulfonyl)ethene | 88 |
| 4 | 4-Fluorophenyl | (E)-1-(4-Fluorophenyl)-2-(p-tolylsulfonyl)ethene | 78 |
| 5 | 4-Chlorophenyl | (E)-1-(4-Chlorophenyl)-2-(p-tolylsulfonyl)ethene | 75 |
| 6 | 4-Bromophenyl | (E)-1-(4-Bromophenyl)-2-(p-tolylsulfonyl)ethene | 73 |
| 7 | 3-Methylphenyl | (E)-1-(m-Tolyl)-2-(p-tolylsulfonyl)ethene | 80 |
| 8 | 2-Chlorophenyl | (E)-1-(2-Chlorophenyl)-2-(p-tolylsulfonyl)ethene | 65 |
Experimental Protocol:
-
Set up an undivided electrochemical cell equipped with a graphite anode and a platinum cathode.
-
To the cell, add the alkene (0.5 mmol), sulfonyl hydrazide (0.75 mmol), and tetrabutylammonium iodide (0.1 mmol) in water (8 mL).
-
Stir the mixture at room temperature and apply a constant current of 10 mA.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
After completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure (E)-vinyl sulfone.
Experimental Setup Diagram:
Caption: Diagram of the electrochemical reaction setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H 2 O/HFIP - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06625A [pubs.rsc.org]
- 6. Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrosynthesis Applications of Sulfonyl Hydrazides
This document provides detailed application notes and experimental protocols for the electrochemical utilization of sulfonyl hydrazides in organic synthesis. The following sections are designed for researchers, chemists, and professionals in drug development, offering insights into modern, sustainable synthetic methodologies.
Application Note 1: Electrochemical Intermolecular C(sp²)-H Vinyl Sulfonylation
The direct sulfonylation of enamides using sulfonyl hydrazides represents a green and efficient method for synthesizing valuable β-sulfonylated enamides. This electrochemical approach avoids the need for metal catalysts or chemical oxidants, proceeding under mild conditions with a broad substrate scope. The reaction is characterized by its high functional group tolerance and regioselectivity.
Experimental Workflow
Caption: Workflow for the electrochemical synthesis of β-sulfonylated enamides.
Proposed Reaction Mechanism
The reaction is initiated by the anodic oxidation of the sulfonyl hydrazide to generate a sulfonyl radical. This radical then engages in a cascade involving addition to the enamide, subsequent oxidation, and deprotonation to yield the final vinyl sulfone product.
Caption: Proposed mechanism for vinyl sulfonylation.
Experimental Protocol
-
Cell Setup: An undivided glass cell is equipped with a graphite plate anode (1.5 cm x 1.5 cm) and a platinum plate cathode (1.5 cm x 1.5 cm) positioned in parallel with a distance of approximately 1 cm.
-
Reagent Preparation: To the cell, add the enamide (0.2 mmol, 1.0 equiv.), the corresponding sulfonyl hydrazide (0.4 mmol, 2.0 equiv.), and sodium acetate (NaOAc, 0.4 mmol, 2.0 equiv.).
-
Electrolysis: Pour a mixed solvent of methanol (MeOH) and dichloromethane (DCM) (9:1, v/v, 10 mL) into the cell. Stir the solution and conduct the electrolysis at a constant current of 10 mA at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting enamide is fully consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water (20 mL) to the residue and extract the aqueous phase with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired β-sulfonylated enamide.
Substrate Scope and Yields
| Entry | Enamide Substrate (R¹) | Sulfonyl Hydrazide (R²) | Product Yield (%) |
| 1 | Phenyl | 4-Methylphenyl | 85% |
| 2 | 4-Methylphenyl | 4-Methylphenyl | 82% |
| 3 | 4-Methoxyphenyl | 4-Methylphenyl | 80% |
| 4 | 4-Fluorophenyl | 4-Methylphenyl | 76% |
| 5 | Phenyl | Phenyl | 83% |
| 6 | Phenyl | 4-Bromophenyl | 75% |
| 7 | Phenyl | 4-Chlorophenyl | 78% |
| 8 | Phenyl | Naphthalen-2-yl | 72% |
| 9 | Phenyl | Methyl | 65% |
Application Note 2: Electrochemical Intramolecular C-S Bond Formation for Synthesis of Benzisothiazole Dioxides
The electrosynthesis of 2,3-dihydro-1,2-benzisothiazole 1,1-dioxides provides a metal- and oxidant-free pathway to important heterocyclic scaffolds. This intramolecular cyclization of 2-vinylbenzenesulfonyl hydrazides proceeds efficiently in an undivided cell, leveraging electrochemical oxidation to generate the key sulfonyl radical for the cyclization cascade.
Experimental Workflow
Caption: Workflow for the electrosynthesis of benzisothiazole dioxides.
Proposed Reaction Mechanism
The process begins with the anodic oxidation of the sulfonyl hydrazide moiety to a sulfonyl radical. This is followed by a 5-exo-trig intramolecular cyclization onto the pendant vinyl group. The resulting carbon-centered radical is then oxidized at the anode to a carbocation, which is subsequently trapped by a nucleophile (e.g., trifluoroethanol or water) to furnish the final product.
Caption: Proposed mechanism for intramolecular electrosynthesis.
Experimental Protocol
-
Cell Setup: An undivided three-necked flask is used as the electrolytic cell. A carbon felt sheet serves as the anode, and a platinum plate (1.0 cm x 1.0 cm) acts as the cathode.
-
Reagent Preparation: The 2-vinylbenzenesulfonyl hydrazide substrate (0.2 mmol, 1.0 equiv.) and lithium perchlorate (LiClO₄, 1.0 mmol, 5.0 equiv.) are added to the cell. For reactions involving a nucleophilic trap, 2,2,2-trifluoroethanol (TFEA, 1.0 mL) is also added.
-
Electrolysis: Acetonitrile (CH₃CN, 8 mL) is added as the solvent. The resulting mixture is stirred and electrolyzed at a constant current of 8 mA at room temperature for 3 to 5 hours.
-
Work-up: After the electrolysis is complete, the acetonitrile is removed under reduced pressure. The residue is quenched with water (15 mL) and extracted with ethyl acetate (EtOAc, 3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel.
Substrate Scope and Yields
| Entry | Substrate Substituent (R) | Nucleophile | Product Yield (%) |
| 1 | H | TFEA | 95% |
| 2 | 4-Me | TFEA | 89% |
| 3 | 4-OMe | TFEA | 85% |
| 4 | 4-Cl | TFEA | 93% |
| 5 | 4-Br | TFEA | 94% |
| 6 | 4-CF₃ | TFEA | 81% |
| 7 | 5-Me | TFEA | 91% |
| 8 | H | H₂O | 82% |
| 9 | 4-Me | H₂O | 78% |
Troubleshooting & Optimization
How to improve the yield of reactions using 4-Methoxybenzenesulfonohydrazide.
Welcome to the technical support center for optimizing reactions involving 4-Methoxybenzenesulfonohydrazide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and success of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, such as the Shapiro reaction and the Eschenmoser-Tanabe fragmentation.
Issue 1: Low or No Yield in Shapiro Reaction
Q1: I am getting a very low yield or no desired alkene product in my Shapiro reaction. What are the possible causes and solutions?
A1: Low yields in a Shapiro reaction can stem from several factors, from reagent quality to reaction conditions. Here is a systematic guide to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Base Activity: Organolithium bases (e.g., n-BuLi, MeLi) are highly reactive and sensitive to moisture and air. Use freshly titrated or newly purchased reagents. Improper storage can lead to a significant decrease in activity.
-
Stoichiometry: The Shapiro reaction requires at least two equivalents of a strong base. The first equivalent deprotonates the sulfonamide, and the second deprotonates the α-carbon. Using insufficient base will result in incomplete reaction. It is often beneficial to use a slight excess (2.1-2.2 equivalents).
-
Hydrazone Purity: Ensure the starting 4-methoxybenzenesulfonylhydrazone is pure and dry. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: The initial deprotonation steps are typically carried out at low temperatures (-78 °C) to prevent side reactions. However, the elimination step may require warming to room temperature or gentle heating. Optimize the temperature profile for your specific substrate.
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used. Ensure your solvent is rigorously dried, as any water will quench the organolithium reagent. The addition of TMEDA (tetramethylethylenediamine) can enhance the reactivity of the organolithium base by breaking up aggregates.[1]
-
Addition Rate: Add the organolithium base slowly to the solution of the hydrazone at low temperature. Rapid addition can lead to localized heating and side reactions.
-
-
Side Reactions:
-
Ortho-lithiation: The tosyl group's aromatic ring can be lithiated at the ortho position, consuming the base and reducing the yield. While less common with this compound compared to toluenesulfonohydrazide, it can still occur. Using 2,4,6-triisopropylbenzenesulfonylhydrazide can prevent this side reaction.[2]
-
Aldehyde Substrates: The Shapiro reaction is generally not suitable for aldehydes, as organolithium reagents can add to the C=N double bond.[3][4]
-
Issue 2: Poor Regioselectivity in the Shapiro Reaction
Q2: My Shapiro reaction is producing a mixture of alkene isomers. How can I improve the regioselectivity?
A2: The Shapiro reaction typically yields the less substituted (kinetic) alkene. If you are observing a mixture of regioisomers, consider the following:
-
Kinetic vs. Thermodynamic Control: The formation of the less substituted alkene is a result of the kinetic deprotonation of the less sterically hindered α-proton. To favor the kinetic product, maintain a low reaction temperature during the deprotonation step.
-
Base Selection: The choice of base can influence regioselectivity. While strong, non-nucleophilic bases like LDA (lithium diisopropylamide) can improve selectivity for the kinetic product, alkyllithiums are standard.
-
Substrate Structure: The structure of the starting ketone will ultimately dictate the possible regioisomers. If there are two similarly hindered α-protons, a mixture may be unavoidable.
Issue 3: Low Yield in Eschenmoser-Tanabe Fragmentation
Q3: I am struggling to get a good yield for my Eschenmoser-Tanabe fragmentation. What should I check?
A3: The Eschenmoser-Tanabe fragmentation is a powerful reaction for synthesizing alkynes from α,β-epoxyketones, but its success depends on several factors.
-
Catalyst: This reaction can be catalyzed by either acid or base.[5]
-
Acid Catalysis: Acetic acid in a solvent like dichloromethane is a common condition.[5] Ensure the acid is fresh and the stoichiometry is appropriate.
-
Base Catalysis: Mild bases such as pyridine, sodium bicarbonate, or sodium carbonate can also be used.[6] The choice between acid and base catalysis can depend on the substrate's sensitivity.
-
-
Hydrazone Formation: The reaction proceeds through a hydrazone intermediate. Ensure the initial condensation of the α,β-epoxyketone with this compound goes to completion. This can sometimes be the rate-limiting step.
-
Substrate Suitability: The classic Eschenmoser-Tanabe fragmentation may give low yields for sterically demanding substrates or acyclic enones.[5][7] For such cases, a radical variant of the reaction might be more successful.[5]
-
Reaction Temperature: The fragmentation is often carried out at room temperature, but some substrates may benefit from gentle heating to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Frequently Asked Questions (FAQs)
Q4: What is the role of this compound in these reactions?
A4: this compound serves as a reagent to convert aldehydes and ketones into their corresponding sulfonylhydrazones. This functional group is key to both the Shapiro and Eschenmoser-Tanabe reactions. In the Shapiro reaction, the sulfonylhydrazone facilitates the formation of a vinyllithium intermediate, which then leads to an alkene.[8] In the Eschenmoser-Tanabe fragmentation, the sulfonylhydrazone of an α,β-epoxyketone undergoes fragmentation to yield an alkyne and a carbonyl compound.[5]
Q5: How do I choose the right base for my Shapiro reaction?
A5: The most common bases for the Shapiro reaction are organolithium reagents such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or methyllithium (MeLi).
-
n-BuLi: A widely used and commercially available choice.
-
s-BuLi and t-BuLi: More reactive and can be useful for less acidic substrates, but also more prone to side reactions.
-
LDA: A strong, non-nucleophilic base that can offer improved regioselectivity for the kinetic product.
-
Bismesitylmagnesium: A milder alternative to organolithium reagents that can offer improved selectivity and functional group tolerance.[9]
Q6: What are the typical solvents and temperatures for these reactions?
A6:
-
Shapiro Reaction:
-
Solvents: Anhydrous ethereal solvents like THF or diethyl ether are standard. The addition of TMEDA is often recommended to increase the reactivity of the organolithium base.[8]
-
Temperature: The initial deprotonation steps are usually performed at low temperatures, typically -78 °C. The reaction is then often allowed to warm to room temperature for the elimination step.[8]
-
-
Eschenmoser-Tanabe Fragmentation:
-
Solvents: Dichloromethane or other chlorinated solvents are common, especially for acid-catalyzed reactions.[5]
-
Temperature: These reactions are often run at or slightly above room temperature.
-
Q7: How can I purify the final products?
A7:
-
Alkenes from Shapiro Reaction: After quenching the reaction (e.g., with water), the product is typically extracted into an organic solvent. Purification is then achieved by standard techniques such as flash column chromatography.
-
Alkynes from Eschenmoser-Tanabe Fragmentation: Similar to the Shapiro reaction, the product is extracted and then purified, most commonly by column chromatography.
-
Vinyllithium Intermediates (for trapping experiments): These are highly reactive and are used in situ. They are not isolated.
Data Presentation
Table 1: Influence of Base and Additive on a Shapiro Reaction
| Entry | Ketone | Base (equiv.) | Additive | Solvent | Temperature | Product | Yield (%) |
| 1 | Bicyclo[5.4.0]undec-9-en-2-one | MeLi (2.2) | TMEDA | Ether | -78 °C to RT | Bicyclo[5.4.0]undeca-2,9-diene | 52 |
| 2 | Substituted Cyclohexanone | MeLi (2.2) | None | Ether | -78 °C to RT | Substituted Cyclohexene | 81 |
| 3 | (-)-Carvone | MeLi (2.2) | None | Ether | -78 °C to RT | Menthadiene derivative | 55 |
Data compiled from examples in scientific literature.
Table 2: General Conditions for Eschenmoser-Tanabe Fragmentation
| Substrate Type | Reagent | Catalyst | Solvent | Temperature | Product Type |
| α,β-Epoxyketone | This compound | Acetic Acid | Dichloromethane | Room Temp. | Alkyne + Carbonyl |
| α,β-Epoxyketone | This compound | Pyridine | Methanol | Room Temp. | Alkyne + Carbonyl |
Experimental Protocols
Protocol 1: General Procedure for the Shapiro Reaction
-
Hydrazone Formation: To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol), add this compound (1.1 equiv). A catalytic amount of acid (e.g., HCl) can be added to accelerate the reaction. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The hydrazone can be isolated by filtration or extraction.
-
Alkene Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried 4-methoxybenzenesulfonylhydrazone (1.0 equiv) in an anhydrous solvent (e.g., THF or diethyl ether). If used, add TMEDA (2.2 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (2.2 equiv) dropwise via syringe. A color change is often observed.
-
After the addition is complete, stir the reaction mixture at -78 °C for a specified time (e.g., 1 hour).
-
Allow the reaction to warm to room temperature and stir for an additional period (e.g., 1-2 hours) or until the reaction is complete.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for the Eschenmoser-Tanabe Fragmentation
-
To a solution of the α,β-epoxyketone (1.0 equiv) in dichloromethane, add this compound (1.1 equiv).
-
Add glacial acetic acid (2.0 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting alkyne and carbonyl compound by flash column chromatography.
Visualizations
Caption: Experimental workflow for the Shapiro reaction.
Caption: Signaling pathway for Eschenmoser-Tanabe fragmentation.
Caption: Logical relationship for troubleshooting low reaction yield.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. scielo.org.bo [scielo.org.bo]
- 3. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Eschenmoser fragmentation - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Modified Shapiro Reactions with Bismesitylmagnesium As an Efficient Base Reagent [organic-chemistry.org]
Common side products in 4-Methoxybenzenesulfonohydrazide reactions and their prevention.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxybenzenesulfonohydrazide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent commonly used in organic synthesis. Its primary application is the conversion of aldehydes and ketones into 4-methoxybenzenesulfonylhydrazones. These hydrazones are key intermediates in several important transformations, most notably the Shapiro reaction for the synthesis of alkenes and Wolff-Kishner type reductions for the deoxygenation of carbonyls to methylene groups.
Q2: What are the most common side products observed in reactions involving this compound?
The formation of side products is highly dependent on the specific reaction and conditions employed. However, some common undesirable products include:
-
Azines: These are formed from the reaction of the hydrazone intermediate with a second molecule of the starting aldehyde or ketone.
-
Anisole: Under strongly basic or high-temperature conditions, cleavage of the methoxy group can occur, leading to the formation of anisole.
-
Reduced Alcohols: In reactions aiming for deoxygenation (like the Wolff-Kishner reduction), incomplete reaction can result in the corresponding alcohol as a side product.
-
Products from Incomplete Reaction: Unreacted starting materials (aldehyde/ketone and this compound) can remain if the reaction does not go to completion.
Troubleshooting Guides
Issue 1: Formation of Azine Side Products
Q: I am observing a significant amount of a high molecular weight impurity, which I suspect is an azine. How can I prevent its formation?
A: Azine formation is a common side reaction, particularly when a stoichiometric excess of the carbonyl compound is present or if the reaction conditions allow for the hydrolysis of the hydrazone back to the carbonyl and hydrazine, which can then react further.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of this compound relative to the aldehyde or ketone to ensure the complete conversion of the carbonyl compound.
-
Order of Addition: Add the carbonyl compound slowly to a solution of this compound. This maintains a low concentration of the free carbonyl, minimizing the chance of it reacting with the formed hydrazone.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can facilitate the hydrolysis of the hydrazone.
-
Temperature Control: For the initial hydrazone formation, running the reaction at room temperature or slightly elevated temperatures is often sufficient. Avoid excessively high temperatures which might promote side reactions.
Experimental Protocol for Minimizing Azine Formation:
-
To a stirred solution of this compound (1.1 eq.) in a suitable anhydrous solvent (e.g., ethanol, methanol, or THF) under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.0 eq.) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with the work-up or the next reaction step promptly to avoid potential degradation or side reactions of the hydrazone.
Issue 2: Cleavage of the Methoxy Group to Form Anisole
Q: My reaction mixture has a distinct odor of anisole, and my final product yield is low. What causes this and how can I avoid it?
A: The methoxy group on the benzene ring is generally stable, but it can be susceptible to cleavage under harsh reaction conditions, particularly in the presence of strong bases and high temperatures, which are common in the Shapiro reaction.
Prevention Strategies:
-
Use of Milder Bases: If the reaction allows, consider using a milder base than organolithium reagents (e.g., lithium amides like LDA) which can sometimes reduce the incidence of side reactions.
-
Lower Reaction Temperatures: Perform the deprotonation steps of the Shapiro reaction at the lowest effective temperature (typically -78 °C). Avoid allowing the reaction to warm up prematurely.
-
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the exposure of the product to the harsh conditions.
Experimental Protocol for Shapiro Reaction with Reduced Anisole Formation:
-
To a solution of the 4-methoxybenzenesulfonylhydrazone in anhydrous THF at -78 °C under an inert atmosphere, add the organolithium base (e.g., n-BuLi, 2.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for the recommended time (typically 1-2 hours).
-
Allow the reaction to slowly warm to 0 °C or room temperature and monitor for the evolution of nitrogen gas.
-
Once the reaction is complete (as indicated by TLC or cessation of gas evolution), quench the reaction by the addition of water or an appropriate electrophile.
Issue 3: Incomplete Reaction and/or Formation of Alcohol Side Products
Q: My reaction is sluggish, and I am isolating a mixture of my desired product, unreacted starting material, and the corresponding alcohol. How can I improve the conversion?
A: Incomplete reactions can be due to several factors, including insufficient base, poor quality reagents, or non-optimal reaction conditions. The formation of alcohols is a common side product in reductions if the reaction does not go to completion or if the intermediate is quenched inappropriately.
Troubleshooting and Prevention:
| Potential Cause | Solution |
| Poor quality of this compound | Purify the reagent by recrystallization from a suitable solvent like methanol/water. |
| Insufficient Base | Use a slight excess of the base (e.g., 2.2-2.5 equivalents of organolithium reagent for the Shapiro reaction). Ensure the base has been recently titrated to confirm its concentration. |
| Sterically Hindered Carbonyl | For sterically demanding substrates, longer reaction times or slightly elevated temperatures (while carefully monitoring for side reactions) may be necessary. |
| Inappropriate Quenching | In Wolff-Kishner type reductions, ensure the reaction is heated for a sufficient time at a high enough temperature (e.g., in a high-boiling solvent like ethylene glycol) to drive the reaction to completion before work-up. |
Experimental Protocol for Driving the Reaction to Completion:
-
Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of an inert gas.
-
Use freshly distilled anhydrous solvents.
-
Titrate organolithium bases prior to use to determine their exact molarity.
-
For the formation of the hydrazone, the addition of a catalytic amount of acid (e.g., acetic acid) can sometimes accelerate the reaction.
-
In the case of the Shapiro reaction, after the addition of the base at low temperature, allow the reaction to warm slowly to ensure the elimination of nitrogen is complete.
Technical Support Center: Purification of 4-Methoxybenzenesulfonohydrazide and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 4-Methoxybenzenesulfonohydrazide and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound and its derivatives are recrystallization and column chromatography. Recrystallization is often the preferred method for removing small amounts of impurities from a solid sample, while column chromatography is useful for separating the target compound from a complex mixture of impurities.
Q2: What is the typical appearance and purity of commercially available this compound?
A2: Commercially, this compound is typically a white to light yellow or off-white crystalline solid.[1][2] The purity is generally greater than 95% as determined by HPLC.[2]
Q3: What are the general solubility properties of this compound?
A3: this compound is soluble in polar solvents such as water and alcohols.[1] Its solubility is enhanced in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).[3]
Q4: What are the potential impurities in the synthesis of this compound?
A4: Potential impurities can arise from starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials like 4-methoxybenzenesulfonyl chloride and hydrazine, or byproducts from side reactions. Alkyl sulfonates could be potential impurities if alcohols are used as solvents during synthesis.[4]
Troubleshooting Guides
Recrystallization
Q5: My this compound fails to crystallize upon cooling. What should I do?
A5: This is a common issue often caused by supersaturation or the use of excess solvent.
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[5][7]
-
Lower the Temperature: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the compound.[5]
Q6: An oil has formed instead of crystals during recrystallization. How can this be resolved?
A6: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[8] Slower cooling can be achieved by leaving the flask on a hot plate that is turned off, allowing it to cool with the plate.[7]
-
Use a Different Solvent System: The chosen solvent may not be ideal. Consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, heat to clarify and cool slowly.
Q7: The yield of my recrystallized this compound is very low. What are the likely causes?
A7: A low yield can result from several factors during the recrystallization process.[8]
-
Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[6][8] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling again.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[6]
Column Chromatography
Q8: What is a good starting solvent system for column chromatography of this compound?
A8: For sulfonyl hydrazides, a common stationary phase is silica gel.[9][10] A good starting mobile phase (eluent) would be a mixture of a non-polar and a polar solvent, such as petroleum ether and ethyl acetate.[9][10] The polarity can be gradually increased by increasing the proportion of ethyl acetate. A gradient elution from 10% to 30% ethyl acetate in hexane has been reported for the purification of 4-methoxybenzenesulfonyl hydrazide.[11]
Q9: The separation of my compound from impurities on the column is poor. How can I improve it?
A9: Poor separation can be addressed by optimizing several parameters.
-
Adjust Solvent Polarity: If the compound and impurities are eluting too quickly, decrease the polarity of the mobile phase. If they are moving too slowly, increase the polarity.
-
Use a Different Solvent System: Sometimes a different combination of solvents can provide better selectivity.
-
Optimize Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.
-
Sample Loading: Load the sample in a concentrated solution using a minimal amount of solvent to ensure a narrow starting band.
Data Presentation
Table 1: Recommended Solvents for Recrystallization of this compound and its Derivatives
| Solvent/Solvent System | Compound Class | Notes |
| Methanol/Water | Benzohydrazides | Effective for inducing crystallization.[3] |
| Ethanol | Benzohydrazides | A good general solvent for recrystallization. |
| Dichloromethane/Hexane | N-acyl-sulfonohydrazides | Useful for compounds with moderate polarity.[7] |
| Ethanol/Water | Hydrazones | A polar protic mixed solvent system. |
| Methanol | Benzoylhydrazones | Effective for recrystallizing crude products.[12] |
Table 2: Typical Purity Levels Achieved by Different Purification Techniques
| Purification Technique | Typical Purity | Method of Analysis | Reference |
| Recrystallization | >95% | HPLC | [2] |
| Column Chromatography | >97% | Not Specified | [1] |
| Multiple Recrystallizations | >99% | HPLC | [3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent system (e.g., ethanol/water). The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 10% ethyl acetate in petroleum ether).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the compound.[11]
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. CAS 1950-68-1: 4-Methoxybenzenesulfonyl hydrazide [cymitquimica.com]
- 2. This compound | 1950-68-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. 4-METHOXYBENZENESULFONYL HYDRAZIDE | 1950-68-1 [chemicalbook.com]
- 12. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the sulfonylation of indoles.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonylation of indoles. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for successful outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonylation of indoles, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my sulfonylation reaction consistently low?
Answer:
Low yields in indole sulfonylation can arise from several factors. A systematic evaluation of your experimental setup can help identify the root cause.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst concentration is critical. Reaction conditions that are too harsh or too mild can lead to decomposition of starting materials or incomplete conversion.[1]
-
Poor Quality of Starting Materials: Impurities in the indole, sulfonylating agent, or solvent can interfere with the reaction, leading to side products and reduced yields. Ensure all reagents are pure and solvents are anhydrous, especially when using moisture-sensitive reagents like sulfonyl chlorides.[1][2]
-
Instability of Reactants or Intermediates: Indoles can be sensitive to strong acids and high temperatures, leading to degradation.[1] Similarly, some sulfonylating agents may be unstable under the reaction conditions.
-
Substituent Effects: The electronic and steric properties of substituents on the indole ring can significantly influence reactivity. Electron-withdrawing groups can deactivate the indole, requiring more forcing conditions, while bulky substituents may hinder the approach of the sulfonylating agent.[1]
Recommended Solutions:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants and catalysts to find the optimal parameters for your specific substrates.
-
Ensure Reagent Purity: Use freshly purified starting materials and anhydrous solvents. Consider storing sensitive reagents under an inert atmosphere.
-
Protecting Groups: For sensitive indoles, consider using a protecting group on the indole nitrogen, such as Boc, tosyl, or SEM, to prevent side reactions.[1]
-
Choice of Sulfonylating Agent: The reactivity of the sulfonylating agent is crucial. Sulfonyl chlorides are highly reactive but sensitive to moisture. Sulfonyl hydrazides and sodium sulfinates are often more stable and environmentally friendly alternatives.[3]
Question 2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
Answer:
The formation of multiple products is a common issue, often stemming from the high reactivity of the indole nucleus and the nature of the sulfonylating agent.
-
Regioselectivity Issues (C2 vs. C3 vs. N-sulfonylation): Indoles can undergo sulfonylation at the C2, C3, or N1 position. The regioselectivity is influenced by the reaction conditions and the substitution pattern of the indole. C3-sulfonylation is often the kinetically favored product, while C2-sulfonylation can be achieved under specific conditions, often involving iodine catalysis.[3][4] N-sulfonylation can occur in the presence of a strong base.
-
Di-sulfonylation: Over-reaction can lead to the formation of di-sulfonylated products.
-
Side Reactions of the Sulfonylating Agent: Sulfonyl hydrazides can undergo self-coupling to form S-aryl arenesulfonothioates.[3]
-
Halogenation of the Indole: When using iodine-catalyzed systems, direct iodination of the indole ring can occur as a competing reaction.[3]
Recommended Solutions:
-
Control of Regioselectivity:
-
For C2-sulfonylation, iodine-mediated protocols with sulfonyl hydrazides or sodium sulfinates are often effective.[3][4]
-
To favor C3-sulfonylation, milder conditions and alternative sulfonylating agents might be necessary.
-
To avoid N-sulfonylation, the use of a non-nucleophilic base or performing the reaction under neutral or acidic conditions is recommended.
-
-
Minimize Side Products:
-
Carefully control the stoichiometry of the reactants to avoid over-reaction.
-
Optimize the reaction time; prolonged reaction times can lead to the formation of byproducts.
-
In iodine-catalyzed reactions, adjusting the amount of iodine and the oxidant can help minimize direct iodination of the indole.
-
Question 3: My sulfonylation reaction is not proceeding to completion. What can I do?
Answer:
Incomplete conversion can be frustrating. Here are several factors to consider:
-
Insufficient Reactivity: The chosen sulfonylating agent may not be reactive enough for your specific indole substrate, especially if the indole bears electron-withdrawing groups.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or byproducts formed during the reaction.
-
Inadequate Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
Recommended Solutions:
-
Increase Reactivity:
-
Switch to a more reactive sulfonylating agent (e.g., from a sodium sulfinate to a sulfonyl chloride).
-
For iodine-catalyzed reactions, ensure the presence of a suitable oxidant (e.g., H₂O₂) to regenerate the active iodine species.[3]
-
-
Optimize Catalyst Loading: Experiment with different catalyst loadings to find the most effective concentration.
-
Adjust Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right sulfonylating agent for my indole?
A1: The choice depends on the desired regioselectivity, the stability of your indole, and considerations for green chemistry.
-
Sulfonyl Hydrazides: These are stable, readily available, and environmentally friendly reagents often used for C2 and C3-sulfonylation, particularly in iodine-catalyzed systems.[3]
-
Sodium Sulfinates: Another class of stable and easy-to-handle reagents, commonly employed in iodine-catalyzed C2-sulfonylation.[4]
-
Sulfonyl Chlorides: Highly reactive agents suitable for achieving sulfonylation under milder conditions but are sensitive to moisture and can lead to side reactions.
-
Disulfides: Can be used for 3-sulfenylation in the presence of an oxidant like DMSO.
Q2: What is the role of iodine in iodine-catalyzed indole sulfonylation?
A2: In these reactions, molecular iodine (I₂) acts as a catalyst. It is believed to first react with the indole to form an intermediate, such as a 3-iodo-1H-indole or a 2,3-diiodoindoline.[3] This intermediate is then more susceptible to nucleophilic attack by the sulfonylating agent. An oxidant, such as hydrogen peroxide (H₂O₂), is often added to regenerate the active iodine catalyst from the hydrogen iodide (HI) formed during the reaction.[3]
Q3: How can I control the regioselectivity between C2 and C3 sulfonylation?
A3: Controlling regioselectivity is a key challenge.
-
For C2-Sulfonylation: Iodine-mediated reactions with sulfonyl hydrazides or sodium sulfinates have been shown to be highly regioselective for the C2 position.[3][4] The presence of a substituent at the C3 position will also direct sulfonylation to the C2 position.
-
For C3-Sulfonylation: If the C2 position is blocked, sulfonylation will occur at the C3 position.[3] In the absence of iodine catalysts, electrophilic sulfonylation often favors the C3 position.
Q4: Do I need to protect the indole nitrogen (N1)?
A4: It depends on the reaction conditions. If you are using a strong base, N-sulfonylation can be a significant side reaction. In such cases, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) is advisable.[1] However, many modern sulfonylation methods, particularly those under neutral or acidic conditions, do not require N-protection.
Data Presentation
Table 1: Optimization of Iodine-Catalyzed C2-Sulfonylation of 1H-Indole with p-Toluenesulfonyl Hydrazide
| Entry | H₂O₂ (equiv.) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1 | 25 | 120 | 28 |
| 2 | 1 | 25 | 10 | 30 |
| 3 | 2 | 60 | 10 | 75 |
| 4 | 2 | 80 | 10 | 68 |
Reaction conditions: 1H-Indole (0.5 mmol), p-toluenesulfonyl hydrazide (1.0 mmol), iodophor (2 mL, 0.04 mmol I₂), H₂O₂ (30% solution). Data extracted from a study on iodophor-/H₂O₂-mediated 2-sulfonylation.[3]
Table 2: Effect of Substituents on the Indole Ring for C2-Sulfonylation
| Entry | Indole Substituent | Product | Yield (%) |
| 1 | H | 3a | 75 |
| 2 | 5-MeO | 3b | 78 |
| 3 | 5-Me | 3c | 72 |
| 4 | 5-Br | 3d | 65 |
| 5 | 6-Br | 3g | 61 |
| 6 | 7-Br | 3j | 52 |
| 7 | 2-Me | 3k | 72 (C3-sulfonylation) |
Reaction conditions: Substituted indole (0.5 mmol), p-toluenesulfonyl hydrazide (1.0 mmol), iodophor (2 mL), H₂O₂ (1 mL), 60 °C, 10 min. Data extracted from a study on iodophor-/H₂O₂-mediated 2-sulfonylation.[3]
Experimental Protocols
Protocol 1: General Procedure for Iodophor-/H₂O₂-Mediated C2-Sulfonylation of Indoles [3]
-
To a sealed 10 mL reaction tube, add the indole (0.5 mmol) and the desired sulfonyl hydrazide (1.0 mmol).
-
Add 2 mL of iodophor (5% solution of povidone-iodine in water, containing 0.04 mmol of I₂).
-
Add 1 mL of a 30% hydrogen peroxide (H₂O₂) solution.
-
Seal the tube and heat the reaction mixture at 60 °C for 10 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 10 mL of a saturated salt solution and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-sulfonylindole.
Mandatory Visualizations
Caption: Troubleshooting workflow for indole sulfonylation.
Caption: Proposed mechanism for iodine-catalyzed sulfonylation.
References
Troubleshooting guide for the synthesis of phthalidyl sulfonohydrazones.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of phthalidyl sulfonohydrazones, a class of compounds with significant potential in medicinal chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of phthalidyl sulfonohydrazones via N-heterocyclic carbene (NHC) catalysis.
Q1: My reaction is not proceeding to completion, as indicated by TLC analysis. What are the potential causes and solutions?
A1: Several factors can lead to an incomplete reaction. Here's a systematic troubleshooting approach:
-
Catalyst Inactivity: The N-heterocyclic carbene (NHC) catalyst is crucial.
-
Solution: Ensure the thiazolium salt precursor is pure and dry. The base (e.g., Cs₂CO₃) is essential for generating the active NHC. Use a fresh, anhydrous base. Consider increasing the catalyst loading slightly (e.g., from 10 mol% to 12-15 mol%).
-
-
Base Inefficiency: The base plays a critical role in generating the active NHC catalyst.[1]
-
Atmosphere: While the reaction is described as proceeding under open-air conditions, atmospheric moisture can be an issue.[1][2]
-
Solution: If you suspect moisture is quenching the reaction, try running the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves (4 Å) can also help to remove trace amounts of water.[1]
-
-
Purity of Reactants: Impurities in phthalaldehyde or the N-tosyl hydrazone can interfere with the reaction.
-
Solution: Purify the starting materials before use. Phthalaldehyde can be recrystallized, and N-tosyl hydrazones can be purified by column chromatography or recrystallization.
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these and how can I minimize them?
A2: The formation of side products can arise from several pathways.
-
Oxidation of Phthalaldehyde: Phthalaldehyde can be susceptible to oxidation.
-
Solution: Use freshly purified phthalaldehyde. Running the reaction under an inert atmosphere can minimize oxidation.
-
-
Decomposition of N-Tosyl Hydrazone: N-tosyl hydrazones can be unstable, especially under prolonged heating or in the presence of acid/base.
-
Solution: Use the N-tosyl hydrazone as soon as it is prepared or store it under appropriate conditions (cool, dry, and dark). Avoid unnecessarily long reaction times.
-
-
Homocoupling or Other Side Reactions of the NHC: The Breslow intermediate, formed from the NHC and aldehyde, is a key intermediate.[1][2] Deviations from the desired reaction pathway can lead to side products.
Q3: The yield of my desired phthalidyl sulfonohydrazone is consistently low. How can I improve it?
A3: Low yields can be a result of the issues mentioned above. Once you have addressed potential problems with reactants, catalyst, and reaction conditions, consider the following:
-
Reaction Time and Temperature: The reaction is typically stirred at room temperature for 2-5 hours.[1][2]
-
Solution: Monitor the reaction progress carefully by TLC. Pushing the reaction for too long might lead to decomposition. While the protocol specifies room temperature, gentle heating (e.g., to 40 °C) could potentially increase the reaction rate, but should be done cautiously to avoid side product formation.
-
-
Purification: Product loss during workup and purification can significantly impact the final yield.
Q4: I am having difficulty with the purification of the final product. What are some tips for effective purification?
A4: Phthalidyl sulfonohydrazones are typically purified by silica gel column chromatography.[1][2]
-
Solvent System: A common eluent system is a mixture of ethyl acetate and petroleum ether.[2]
-
Solution: Start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity to elute your product. The optimal ratio will depend on the specific substituents on your compound.
-
-
Visualization: Phthalidyl sulfonohydrazones are often UV active, making them easy to visualize on TLC plates under a UV lamp.
-
Crystallization: If the product is a solid, recrystallization after column chromatography can further enhance its purity.
Quantitative Data Summary
The following table summarizes the yields of various phthalidyl sulfonohydrazone derivatives synthesized using the NHC-catalyzed method.
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | Ph | 4a | 92 |
| 2 | H | 4-Me-C₆H₄ | 4b | 90 |
| 3 | H | 4-OMe-C₆H₄ | 4c | 88 |
| 4 | H | 4-F-C₆H₄ | 4d | 85 |
| 5 | H | 4-Cl-C₆H₄ | 4e | 87 |
| 6 | H | 4-Br-C₆H₄ | 4f | 89 |
| 7 | H | 2-Cl-C₆H₄ | 4g | 82 |
| 8 | H | 2-Br-C₆H₄ | 4h | 84 |
| 9 | H | 3-NO₂-C₆H₄ | 4i | 75 |
| 10 | H | 4-NO₂-C₆H₄ | 4j | 78 |
| 11 | H | 2-Naphthyl | 4n | 65 |
| 12 | H | Biphenyl | 4o | 63 |
| 13 | H | Pyrenyl | 4p | 60 |
| 14 | H | Cinnamaldehyde derived | 4s | 68 |
Data sourced from a study on the NHC-catalyzed synthesis of phthalidyl sulfonohydrazones.[1]
Experimental Protocol
General Procedure for the Synthesis of Phthalidyl Sulfonohydrazide Derivatives:
-
To a 25 mL round-bottom flask, add phthalaldehyde (1.0 mmol) and the desired N-tosyl hydrazone (1.0 mmol).
-
Add acetonitrile (CH₃CN, 5 mL) to the flask.
-
Add the thiazolium bromide catalyst (10 mol %).
-
Add cesium carbonate (Cs₂CO₃, 20 mol %) to the reaction mixture.
-
Stir the mixture at room temperature for 2–5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a Celite bed.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Extract the residue with dichloromethane (CH₂Cl₂, 2 x 15 mL).
-
Combine the organic layers and wash with water (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate-petroleum ether mixture as the eluent to afford the pure phthalidyl sulfonohydrazone.[1][2]
Visualizations
Caption: Experimental workflow for the synthesis of phthalidyl sulfonohydrazones.
References
Effect of solvent choice on the outcome of reactions with 4-Methoxybenzenesulfonohydrazide.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxybenzenesulfonohydrazide. The following information addresses common issues related to solvent choice and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is typically a white to off-white crystalline solid. It is generally soluble in polar solvents such as water and alcohols, which is attributed to its hydrophilic sulfonyl group. The methoxy group can enhance its solubility and reactivity in certain organic reactions.[1]
Q2: How does solvent polarity affect the formation of hydrazones from this compound?
Hydrazone formation is often the initial step in many reactions involving this compound. The choice of solvent can significantly influence the reaction rate and yield. Protic polar solvents, such as ethanol and methanol, are commonly used and often provide good results. In some cases, a slightly acidic medium, achieved by adding a catalytic amount of acetic acid, can facilitate the reaction.
Q3: Can the choice of solvent lead to different products in reactions with this compound?
Yes, the solvent can play a critical role in directing the reaction towards a specific product. For instance, in the synthesis of pyrazoles from hydrazones and nitroolefins, protic polar solvents like methanol and ethanol have been shown to favor the formation of the desired pyrazole product. In contrast, aprotic polar solvents may favor the formation of a Michael addition intermediate and prevent cyclization.[2]
Q4: Are there any "green" or environmentally friendly solvent options for reactions with this compound?
There is a growing interest in using environmentally benign solvents. For reactions involving hydrazides, water has been successfully used as a solvent, particularly in multicomponent reactions for the synthesis of heterocyclic compounds like pyrano[2,3-c]pyrazoles. Polyethylene glycol (PEG) has also been employed as a recyclable and effective reaction medium for the synthesis of pyrazole-based chalcones.[3]
Troubleshooting Guides
Issue 1: Low or No Yield in Hydrazone Formation
Possible Cause:
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or an unfavorable reaction equilibrium.
-
Incorrect pH: The reaction rate can be slow at neutral or high pH. Strongly acidic conditions can protonate the hydrazide, rendering it non-nucleophilic.
-
Low Reactivity of Carbonyl Compound: Ketones are generally less reactive than aldehydes, and sterically hindered carbonyls can further reduce the reaction rate.
Troubleshooting Steps:
-
Solvent Selection:
-
If using a non-polar solvent, switch to a polar protic solvent like ethanol or methanol.
-
Ensure the reactants are fully dissolved. If solubility is an issue, gentle heating may be required.
-
-
pH Adjustment:
-
Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture to maintain a slightly acidic pH (typically in the range of 4-6).
-
-
Reaction Conditions:
-
For less reactive carbonyl compounds, increasing the reaction temperature or extending the reaction time may be necessary.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Issue 2: Formation of Unexpected Side Products in Pyrazole Synthesis
Possible Cause:
-
Solvent-Dependent Reaction Pathway: As mentioned in the FAQs, the solvent can dictate the reaction pathway. In pyrazole synthesis from hydrazones and α,β-unsaturated carbonyls (like chalcones) or nitroolefins, the solvent polarity is crucial.
Troubleshooting Steps:
-
Solvent Modification:
-
If you are observing the formation of a Michael addition product instead of the cyclized pyrazole, switch from an aprotic polar solvent to a protic polar solvent like methanol or ethanol.[2]
-
Conversely, if an undesired cyclization is occurring, exploring aprotic solvents might be beneficial.
-
-
Temperature Control:
-
In some cases, the reaction outcome can be temperature-dependent. Running the reaction at a lower or higher temperature might favor the desired product.
-
Issue 3: Reaction Fails to Proceed in Common Organic Solvents
Possible Cause:
-
Solvent Inhibition: Certain "conventional" organic solvents may not be suitable for specific cyclization reactions involving sulfonohydrazides.
Troubleshooting Steps:
-
Solvent Screening:
-
If your reaction is not proceeding in solvents like acetonitrile (CH3CN), ethanol (EtOH), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO), consider alternative solvent systems.[1]
-
For some reactions, solvent-free conditions or the use of ionic liquids might be effective.
-
Data Presentation
The following table summarizes the effect of solvent choice on the yield of pyrazole synthesis in a reaction analogous to those involving this compound. While the specific hydrazone used in this study was not this compound, the observed trends in solvent effects are highly relevant.
| Solvent | Product Ratio (Pyrazole : Michael Adduct) | Yield of Pyrazole |
| Toluene | No Reaction | 0% |
| Dichloromethane (CH2Cl2) | 95 : 5 | 85% |
| Acetonitrile (CH3CN) | 15 : 85 | 10% |
| Methanol (MeOH) | >98 : 2 | 92% |
| Ethanol (EtOH) | >98 : 2 | 90% |
| Acetic Acid (AcOH) | 90 : 10 | 82% |
Data adapted from a study on the regioselective synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitro-olefins. The trend indicates a strong preference for polar protic solvents for the formation of the pyrazole product.[2]
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Formation
This protocol describes a general method for the synthesis of hydrazones from this compound and an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 1 equivalent of the aldehyde or ketone in a suitable volume of ethanol or methanol in a round-bottom flask.
-
Add a solution of 1 equivalent of this compound in the same solvent to the flask.
-
Add a few drops of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to reflux.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, the hydrazone product often precipitates out of the solution upon cooling.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.
Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles in Water
This protocol provides an example of a green chemistry approach for the synthesis of a heterocyclic system using a hydrazide.
Materials:
-
Hydrazine Hydrate (as a representative hydrazide)
-
Ethyl Acetoacetate
-
Aromatic Aldehyde
-
Malononitrile
-
Triethylamine
-
Water
Procedure:
-
To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol), successively add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 ml) at room temperature.
-
Stir the mixture vigorously for approximately 20 minutes in a flask open to the atmosphere.
-
The solid product will precipitate out of the aqueous solution.
-
Collect the precipitate by filtration and wash it with water.
-
Further wash the solid with a mixture of ethyl acetate and hexane (20:80).
-
The final product can be purified by recrystallization from ethanol.
Visualizations
Below are diagrams illustrating key concepts and workflows related to reactions with this compound.
Caption: Troubleshooting logic for low hydrazone yield.
Caption: Influence of solvent type on pyrazole synthesis pathway.
Caption: General experimental workflow for hydrazone synthesis.
References
- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
Technical Support Center: Optimizing Catalyst Loading for Sulfonyl Hydrazide Reactions
Welcome to the technical support center for optimizing catalyst loading in reactions involving sulfonyl hydrazides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for reactions with sulfonyl hydrazides?
The optimal catalyst loading can vary significantly depending on the specific reaction, catalyst type, and substrates involved. However, a general starting point for many transition-metal-catalyzed reactions involving sulfonyl hydrazides is between 1 mol% and 10 mol%.[1] For highly efficient catalysts or optimized systems, loadings can sometimes be reduced to as low as 0.5 mol%. It is crucial to perform an optimization screen to determine the ideal loading for your specific transformation.
Q2: I'm observing low product yield. Should I simply increase the catalyst loading?
While insufficient catalyst can lead to low yields, increasing the loading is not always the best first step. Higher catalyst concentrations can sometimes lead to unwanted side reactions or decomposition of starting materials or products.[1] Before increasing the catalyst, consider optimizing other reaction parameters such as temperature, solvent, and reaction time. A systematic evaluation of these factors is often more effective.
Q3: My reaction is producing significant byproducts. Could this be related to catalyst loading?
Yes, improper catalyst loading can contribute to the formation of byproducts. For instance, in some reactions, an excess of catalyst might promote dimerization or polymerization of starting materials. Conversely, a catalyst loading that is too low may result in incomplete conversion, leaving unreacted starting materials that can participate in side reactions over extended reaction times. Careful optimization is key to minimizing byproduct formation.
Q4: Can the type of catalyst influence the optimal loading?
Absolutely. Different metals (e.g., copper, rhodium, palladium) and their ligand spheres have varying catalytic activities.[2][3] A highly active catalyst system may achieve high yields at a much lower loading compared to a less active one. Therefore, the optimal loading must be determined empirically for each specific catalyst.
Q5: How do I know if my catalyst is deactivated?
Catalyst deactivation can manifest as a stalled or sluggish reaction. Visual cues, such as the formation of a precipitate (e.g., palladium black in Pd-catalyzed reactions), can also indicate catalyst decomposition. If you suspect deactivation, ensure your reaction is conducted under an inert atmosphere and that your solvents and reagents are sufficiently pure and dry, as impurities can sometimes poison the catalyst.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%). Monitor the reaction progress to see if the yield improves.[1] |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled/dried solvents and high-purity reagents. |
| Suboptimal Reaction Temperature | Perform the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition. |
| Incorrect Solvent | Screen a variety of solvents with different polarities (e.g., dioxane, THF, acetonitrile, toluene).[1][4] |
| Problem with Reagents | Verify the purity and integrity of your sulfonyl hydrazide and other starting materials. |
Issue 2: Formation of Multiple Products/Byproducts
| Possible Cause | Troubleshooting Step |
| Catalyst Loading Too High | Decrease the catalyst loading. An excess of catalyst can sometimes catalyze undesired side reactions.[1] |
| Reaction Time Too Long | Monitor the reaction over time. The desired product might be degrading or participating in subsequent reactions. |
| Suboptimal Temperature | A lower reaction temperature may increase the selectivity for the desired product. |
| Radical Side Reactions | If a radical mechanism is suspected, consider adding a radical inhibitor (like TEMPO) in a control experiment to see if byproduct formation is suppressed.[1] |
Quantitative Data Summary
The following tables summarize catalyst loading optimization data from selected publications.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | TBAI | 10 | 1,4-Dioxane | 100 | 71 |
| 2 | TBAI | 5 | 1,4-Dioxane | 100 | Lower Yield |
| 3 | TBAI | 20 | 1,4-Dioxane | 100 | Lower Yield |
TBAI = Tetrabutylammonium iodide
Table 2: Optimization of a Copper-Catalyzed Cross-Coupling Reaction [5]
| Entry | Catalyst | Catalyst Loading (mol%) | Oxidant | Solvent | Yield (%) |
| 1 | CuI | 20 | CHP | DMSO | 85 |
| 2 | Cu(OAc)₂·H₂O | 20 | CHP | DMSO | 22 |
| 3 | CuBr | 20 | CHP | DMSO | 73 |
| 4 | CuCl | 20 | CHP | DMSO | 69 |
CHP = Cumene hydroperoxide; DMSO = Dimethyl sulfoxide
Experimental Protocols
General Procedure for Catalyst Loading Optimization in a Cross-Coupling Reaction: [5]
-
To a series of oven-dried reaction vials, add the sulfonyl hydrazide (1.0 equiv.), the coupling partner (1.2 equiv.), and the desired solvent (0.2 M).
-
To each vial, add the catalyst at varying loadings (e.g., 1, 2, 5, 10 mol%).
-
Add the appropriate base or additive if required.
-
Seal the vials under an inert atmosphere (e.g., nitrogen or argon).
-
Place the vials in a preheated aluminum block on a magnetic stir plate and stir at the desired temperature for the specified time.
-
After cooling to room temperature, quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR with an internal standard) to determine the yield of the desired product.
Visual Guides
Caption: Experimental workflow for catalyst loading optimization.
Caption: Troubleshooting decision tree for low yield.
References
- 1. TBAI-assisted direct C–H activation of indoles with β-E-styrene sulfonyl hydrazides: a stereoselective access to 3-styryl thioindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Regio- and Stereoselective Sulfonylation of Alkynyl Imines with Sulfonyl Hydrazides: Access to (E)-β-Sulfonyl Enones [organic-chemistry.org]
- 5. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and disposal of 4-Methoxybenzenesulfonohydrazide.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Methoxybenzenesulfonohydrazide.
Troubleshooting and FAQs
This section addresses specific issues that users may encounter during their experiments with this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the appropriate personal protective equipment (PPE) when handling this compound?
-
A1: Always wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. If there is a risk of generating dust, use a dust mask or work in a fume hood.
-
-
Q2: How should I store this compound?
-
A2: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Q3: Can I dispose of small quantities of this compound down the drain?
-
A3: No, this compound should not be disposed of down the drain. It should be treated as chemical waste and disposed of according to your institution's and local environmental regulations.
-
-
Q4: What should I do in case of a small spill?
-
A4: For a small spill of solid material, carefully sweep it up to avoid creating dust and place it into a labeled container for chemical waste disposal. The area should then be cleaned with soap and water. Ensure you are wearing appropriate PPE during cleanup.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield | Impure starting materials. | Ensure the purity of this compound and other reactants using appropriate analytical techniques (e.g., NMR, melting point). |
| Incomplete reaction. | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Consider adjusting the reaction temperature or catalyst if applicable. | |
| Side reactions. | The presence of impurities or inappropriate reaction conditions can lead to the formation of byproducts. Purification of starting materials and optimization of reaction parameters (temperature, solvent, base) can minimize side reactions. | |
| Difficulty in product isolation | Product is highly soluble in the reaction solvent. | Choose a solvent system where the product has lower solubility to facilitate precipitation or extraction. |
| Formation of an emulsion during workup. | Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of celite. | |
| Inconsistent results | Variation in reagent quality. | Use reagents from the same batch or supplier for a series of experiments to ensure consistency. |
| Atmospheric moisture affecting the reaction. | If the reaction is sensitive to moisture, perform the experiment under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1950-68-1 | [2][3] |
| Molecular Formula | C₇H₁₀N₂O₃S | [2][3] |
| Molecular Weight | 202.23 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 111-114 °C | [3] |
| Boiling Point | 369.4 °C (Predicted) | [3] |
| Solubility | Soluble in polar solvents like water and alcohols. | [2] |
| pKa | 9.27 (Predicted) | [3] |
Experimental Protocols
General Protocol for a Reaction using this compound (Example: Hydrazone Formation)
This is a general guideline and may need to be optimized for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone substrate in a suitable solvent (e.g., ethanol, methanol).
-
Addition of Reagent: Add an equimolar amount of this compound to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the product hydrazone may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Visualizations
References
How to minimize byproduct formation in the synthesis of 4-aryl-3-butenoic acid.
Technical Support Center: Synthesis of 4-Aryl-3-Butenoic Acid
Welcome to the technical support center for the synthesis of 4-aryl-3-butenoic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4-aryl-3-butenoic acid with high stereoselectivity?
A1: The most prevalent and dependable strategy involves a two-step sequence:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This step couples an aromatic aldehyde with a phosphonate reagent, typically triethyl phosphonoacetate or a related phosphonocrotonate, to form the ethyl ester of 4-aryl-3-butenoic acid. The HWE reaction is highly favored for its operational simplicity, the mild conditions that can be employed, and its excellent stereoselectivity, predominantly yielding the desired (E)-alkene (trans-isomer).[1][2] A major advantage over the classic Wittig reaction is that the phosphate byproduct is water-soluble, greatly simplifying purification.[2][3]
-
Saponification (Ester Hydrolysis): The resulting ethyl 4-aryl-3-butenoate is then hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH), followed by an acidic workup to yield the final 4-aryl-3-butenoic acid.[4]
Q2: What are the primary byproducts to watch for in the HWE synthesis of the ester precursor?
A2: The main byproduct of concern is the undesired (Z)-isomer (cis-isomer) of the 4-aryl-3-butenoate ester.[1] While the standard HWE reaction strongly favors the (E)-isomer, the choice of phosphonate reagent, base, and reaction conditions can significantly impact the E/Z ratio.[5] Other potential, though less common, side reactions include self-condensation of the phosphonate reagent or Michael addition if the product is susceptible.
Q3: How does the choice of base impact the HWE reaction's outcome?
A3: The base is a critical parameter. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective but require strictly anhydrous conditions.[6] Milder bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or even inorganic bases like potassium carbonate (K₂CO₃) and lithium hydroxide (LiOH) can be used, often for substrates sensitive to stronger bases, and can provide excellent (E)-selectivity, sometimes under solvent-free conditions.[7][8][9] The cation associated with the base (e.g., Li⁺, Na⁺, K⁺) can also influence stereoselectivity, with lithium salts sometimes enhancing E-selectivity.[1]
Q4: Are there any specific byproducts to be aware of during the final saponification step?
A4: The hydrolysis of the ester to the carboxylic acid is generally a clean and high-yielding reaction. However, potential issues can arise. Incomplete hydrolysis will leave unreacted ester in the final product. Additionally, if the reaction conditions are too harsh (e.g., excessively high temperatures), isomerization of the double bond or other degradation pathways could occur, although this is less common for this specific structure. The key is to ensure complete reaction at a moderate temperature followed by careful acidification and extraction.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4-aryl-3-butenoic acid via the Horner-Wadsworth-Emmons pathway.
Issue 1: Low Yield or High Proportion of the (Z)-Isomer in HWE Reaction
If you are observing a low yield of the desired (E)-ethyl 4-aryl-3-butenoate or a significant amount of the (Z)-isomer, consult the following table.
Data Presentation: Effect of Reaction Conditions on HWE Reaction Outcome
| Entry | Aromatic Aldehyde | Phosphonate Reagent | Base System | Solvent | Temperature | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 0°C to RT | 95 | >98:2[11] |
| 2 | Benzaldehyde | Triethyl phosphonoacetate | DBU, K₂CO₃ | Neat (Solvent-free) | Room Temp. | High | >99:1[5] |
| 3 | Heptanal | Triethyl phosphonoacetate | DBU, K₂CO₃ | Neat (Solvent-free) | Room Temp. | High | 99:1[5] |
| 4 | Benzaldehyde | Triethyl 2-phosphonopropionate | LiOH·H₂O | Neat (Solvent-free) | Room Temp. | 83-97 | 95-99% E[9] |
| 5 | 3-Phenylpropanal | Bis(2,2,2-trifluoroethyl)phosphonoacetic acid | i-PrMgBr | Toluene | Reflux | 77 | 95:5[12] |
| 6 | Benzaldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari Reagent) | KHMDS, 18-crown-6 | THF | -78°C | High | ~5:95[1] |
This table summarizes representative data to illustrate trends in selectivity and yield.
Troubleshooting Actions:
-
To Maximize (E)-Isomer Formation:
-
If (Z)-Isomer is the Desired Product:
Visualization: HWE Reaction Pathway for (E) vs. (Z) Isomer Formation
Caption: HWE reaction pathways leading to (E) and (Z) isomers.
Issue 2: Incomplete Reaction or Difficulty in Purification
If the reaction does not go to completion or if purification is challenging, consider the following.
Troubleshooting Actions:
-
Incomplete Deprotonation: Ensure the base is active and used in sufficient quantity (typically 1.1-1.5 equivalents). If using NaH, wash the mineral oil with anhydrous hexanes before use.[6]
-
Low Reactivity of Aldehyde: Aromatic aldehydes with strong electron-donating groups may be less reactive. In such cases, a stronger base or longer reaction times may be necessary.
-
Purification Issues: The primary byproduct of the HWE reaction, a dialkylphosphate salt, is water-soluble and should be easily removed with an aqueous workup.[2] If you suspect other byproducts, purification by flash column chromatography on silica gel is standard.
-
Incomplete Hydrolysis: If the final acid product is contaminated with the ester precursor, the saponification step was incomplete. Increase the reaction time, temperature (e.g., reflux gently), or the equivalents of base (e.g., NaOH, KOH) used for the hydrolysis.[4]
Experimental Protocols
Protocol 1: (E)-Selective HWE Synthesis of Ethyl 4-Phenyl-3-butenoate
This protocol is a general method for achieving high (E)-selectivity.
-
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Benzaldehyde (or other aromatic aldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to create a slurry and cool the flask to 0°C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the resulting clear solution back to 0°C.
-
Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis confirms the consumption of the aldehyde (typically 2-12 hours).
-
Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
-
Protocol 2: Saponification to 4-Phenyl-3-butenoic Acid
-
Materials:
-
Ethyl 4-phenyl-3-butenoate
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated or dilute
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the ethyl 4-phenyl-3-butenoate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH (2-3 equivalents).
-
Heat the mixture to reflux and stir until TLC or LC-MS analysis shows complete consumption of the starting ester (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~1-2 with HCl. A precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the 4-phenyl-3-butenoic acid.
-
Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jofamericanscience.org [jofamericanscience.org]
- 11. benchchem.com [benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Analysis of 4-Methoxybenzenesulfonohydrazide and p-Toluenesulfonylhydrazide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two common reagents in organic synthesis: 4-Methoxybenzenesulfonohydrazide and p-Toluenesulfonylhydrazide. Both reagents are instrumental in the conversion of aldehydes and ketones to alkenes via the Shapiro and Bamford-Stevens reactions, and serve as precursors for the in-situ generation of diazo compounds. The choice between these two reagents can be critical in optimizing reaction yields, modulating reactivity, and achieving desired chemo- and regioselectivity. This guide presents a comparison of their physical and chemical properties, reactivity based on electronic effects, and available experimental data.
Physicochemical Properties
A fundamental comparison of the two compounds begins with their physical and chemical properties, which are summarized in the table below. The primary structural difference lies in the para-substituent on the benzene ring: a methoxy group (-OCH3) for this compound and a methyl group (-CH3) for p-Toluenesulfonylhydrazide. This seemingly minor difference can influence the electronic properties of the molecule and, consequently, its reactivity.
| Property | This compound | p-Toluenesulfonylhydrazide (Tosylhydrazide) |
| CAS Number | 1950-68-1 | 1576-35-8 |
| Molecular Formula | C₇H₁₀N₂O₃S | C₇H₁₀N₂O₂S |
| Molecular Weight | 202.24 g/mol | 186.23 g/mol |
| Appearance | White to off-white crystalline solid | White solid |
| Melting Point | Not consistently reported | 108–110 °C[1] |
| Solubility | Soluble in many organic solvents; insoluble in water | Soluble in many organic solvents; insoluble in water or alkanes[1] |
Reactivity and Electronic Effects
The key to understanding the comparative performance of these two reagents lies in the electronic nature of their para-substituents.
-
p-Toluenesulfonylhydrazide (TsNHNH₂): The methyl group (-CH₃) is a weak electron-donating group through an inductive effect. This has a modest impact on the electron density of the aromatic ring and the sulfonyl group.
-
This compound: The methoxy group (-OCH₃) is a stronger electron-donating group due to its ability to donate a lone pair of electrons into the aromatic ring via resonance. This increases the electron density on the sulfonyl group, which can influence the stability of intermediates and the kinetics of reactions.
The increased electron density on the sulfonyl group in this compound is expected to make the sulfinate a better leaving group during the elimination step of the Shapiro reaction. This could potentially lead to faster reaction rates or allow for the use of milder reaction conditions compared to p-toluenesulfonylhydrazide.
Performance in the Shapiro Reaction: A Case Study with Camphor
The Shapiro reaction is a cornerstone of olefin synthesis, converting ketones and aldehydes to alkenes. A common substrate used to evaluate the efficacy of this reaction is camphor, a sterically hindered ketone. While direct comparative studies are limited, we can analyze reported experimental data for each reagent.
Experimental Data for p-Toluenesulfonylhydrazide:
The reaction of camphor with p-toluenesulfonylhydrazide to form 2-bornene has been reported with varying yields. One procedure reports a 73% yield for the formation of the camphor tosylhydrazone intermediate[2]. Another source mentions a 27% yield for the overall conversion to the alkene.
| Reactant | Reagent | Product | Yield | Reference |
| Camphor | p-Toluenesulfonylhydrazide | Camphor tosylhydrazone | 73% | --INVALID-LINK--[2] |
| Camphor tosylhydrazone | Methyllithium | 2-Bornene | 27% | --INVALID-LINK-- |
Data for this compound:
Experimental Protocols
Below are detailed experimental protocols for the synthesis of the hydrazone intermediate and the subsequent Shapiro reaction using p-toluenesulfonylhydrazide. These protocols can serve as a baseline for comparative studies with this compound.
Synthesis of Camphor Tosylhydrazone
Materials:
-
p-Toluenesulfonylhydrazide
-
Camphor
-
95% Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
To a 1-liter, one-necked, round-bottomed flask, add 44 g (0.24 mole) of p-toluenesulfonylhydrazide, 31.6 g (0.208 mole) of camphor, and 300 ml of 95% ethanol.
-
Add one milliliter of concentrated hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the solution under reflux for 2 hours.
-
Cool the resulting solution in an ice bath.
-
Collect the colorless needles by suction filtration and dry in the air.
-
Recrystallize from ethanol to yield pure camphor tosylhydrazone[2].
Shapiro Reaction of Camphor Tosylhydrazone
Materials:
-
Camphor tosylhydrazone
-
Methyllithium (MeLi)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Diethyl Ether)
Procedure:
-
Dissolve the camphor tosylhydrazone in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C to 0 °C).
-
Slowly add at least two equivalents of methyllithium solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude alkene product.
-
Purify the product by distillation or chromatography.
Visualizing the Shapiro Reaction Workflow
The logical flow of the Shapiro reaction, from the starting ketone to the final alkene product, is depicted in the following diagram.
Caption: General workflow of the Shapiro reaction.
Conclusion
Both this compound and p-Toluenesulfonylhydrazide are effective reagents for the synthesis of alkenes from carbonyl compounds. While p-Toluenesulfonylhydrazide is more widely documented with extensive experimental data, the electronic properties of this compound suggest it may offer advantages in terms of reaction rate and efficiency due to the electron-donating nature of the methoxy group.
For researchers and drug development professionals, the choice between these two reagents will depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and cost-effectiveness. While p-Toluenesulfonylhydrazide is a reliable and well-established choice, this compound presents a potentially more reactive alternative that warrants further investigation, particularly for challenging substrates or when milder reaction conditions are desired. Direct comparative studies under standardized conditions are needed to fully elucidate the performance differences between these two valuable synthetic tools.
References
A Comparative Guide to Alternatives for 4-Methoxybenzenesulfonohydrazide in Hydrazone Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of hydrazones is a critical step in the creation of a wide array of biologically active compounds. While 4-methoxybenzenesulfonohydrazide has its applications, a variety of alternative reagents offer distinct advantages in terms of reactivity, stability, and cost-effectiveness. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform your selection of the most suitable reagent for your synthetic needs.
Performance Comparison of Hydrazone Synthesis Reagents
The choice of reagent for hydrazone synthesis can significantly impact reaction efficiency, yield, and the conditions required. Below is a comparative summary of four common alternatives to this compound, using the synthesis of benzaldehyde hydrazones as a representative example.
| Reagent | Carbonyl Compound | Solvent | Reaction Conditions | Yield (%) | Reference |
| p-Toluenesulfonylhydrazide | Benzaldehyde | Methanol | Room temperature, 15 min | 87-93% | [1] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Benzaldehyde | Ethanol | Warming for 5 min, then room temp. | 74% | [2] |
| Semicarbazide Hydrochloride | Benzaldehyde | 1-butyl-3-methylimidazolium tetrafluoroborate/water | Room temp. stirring (2h), then reflux (1h) | 95.8% | [3] |
| Girard's Reagent T | Benzaldehyde | Aqueous solution | pH 4-5 | Not explicitly stated, but reaction kinetics are studied | [4] |
In-Depth Look at Alternative Reagents
p-Toluenesulfonylhydrazide (Tosylhydrazide)
A widely used and commercially available reagent, p-toluenesulfonylhydrazide readily reacts with aldehydes and ketones to form tosylhydrazones. These derivatives are valuable intermediates in organic synthesis, notably in the Shapiro and Bamford-Stevens reactions for the synthesis of alkenes, and in the Wolff-Kishner reduction to convert carbonyls to methylene groups. The synthesis of benzaldehyde p-toluenesulfonylhydrazone is highly efficient, often proceeding to high yields at room temperature.[1]
2,4-Dinitrophenylhydrazine (DNPH)
A classic reagent in organic chemistry, 2,4-dinitrophenylhydrazine is primarily used for the qualitative identification of aldehydes and ketones. The reaction yields brightly colored orange or red precipitates of 2,4-dinitrophenylhydrazones, facilitating easy detection.[5] While effective for derivatization, the yields for preparative scale synthesis can be variable. For instance, the reaction with benzaldehyde has been reported to yield around 74%.[2]
Semicarbazide Hydrochloride
Semicarbazide hydrochloride is a stable salt that is commonly used to prepare semicarbazones. These derivatives are often crystalline solids with sharp melting points, making them useful for the identification and purification of carbonyl compounds. The synthesis of semicarbazones can be highly efficient, with reports of yields up to 95.8% for benzaldehyde semicarbazone under specific ionic liquid conditions.[3]
Girard's Reagents
Girard's reagents, such as Girard's Reagent T (trimethylaceto-hydrazide ammonium chloride), are cationic hydrazide derivatives. Their primary application is in the separation of carbonyl compounds from other organic substances. The resulting hydrazones are water-soluble due to the quaternary ammonium group, allowing for the extraction of the carbonyl compound into an aqueous phase, from which it can be later regenerated. While quantitative yield data for specific preparative reactions are less commonly reported, their utility in purification is well-established.[4]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of benzaldehyde hydrazones using the discussed alternative reagents.
General Experimental Workflow for Hydrazone Synthesis
Caption: General workflow for hydrazone synthesis.
Protocol 1: Synthesis of Benzaldehyde p-Toluenesulfonylhydrazone[1]
-
Place a 14.6 g sample (0.078 mol) of p-toluenesulfonylhydrazide in a 125-mL Erlenmeyer flask.
-
Add 25 mL of absolute methanol and swirl the slurry.
-
Rapidly add 7.50 g (0.071 mol) of freshly distilled benzaldehyde. A mild exothermic reaction will occur, and the p-toluenesulfonylhydrazide will dissolve.
-
Within a few minutes, the tosylhydrazone will begin to crystallize.
-
After 15 minutes, cool the mixture in an ice bath.
-
Collect the product on a Büchner funnel, wash with a small amount of cold methanol, and dry under vacuum.
-
The expected yield is 16.97–18.19 g (87–93%).
Protocol 2: Synthesis of Benzaldehyde 2,4-Dinitrophenylhydrazone[2][5]
-
In a clean test tube or beaker, take 2 mL of benzaldehyde.
-
Add 10 mL of 2,4-dinitrophenylhydrazine reagent (prepared by dissolving 0.5 g of 2,4-DNPH in 10 mL of concentrated sulfuric acid, then carefully adding this solution to a mixture of 15 mL of ethanol and 5 mL of deionized water).
-
Warm the mixture on a water bath for 5 minutes and then allow it to stand at room temperature for 5 minutes.
-
Cool the mixture in an ice-water bath to induce precipitation of the orange-colored hydrazone.
-
Filter the product, wash with cold water, and dry.
-
A reported yield for a similar procedure is 74%.[2]
Protocol 3: Synthesis of Benzaldehyde Semicarbazone[3]
-
In a reaction vessel, combine semicarbazide hydrochloride (0.1 mol) and sodium acetate (0.1 mol) in a mixture of 20 mL of water and 10 mL of 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid.
-
Adjust the pH of the solution to approximately 3-4.
-
Dropwise, add a mixed solution of benzaldehyde (9 mL, 0.085 mol) and 10 mL of the same ionic liquid. A white precipitate will form immediately.
-
After the addition is complete, stir the mixture at room temperature for 2 hours, followed by heating at reflux for 1 hour.
-
Cool the reaction mixture and filter to obtain the white crystalline product.
-
The reported yield is 12.1 g (95.8%).
Protocol 4: Synthesis of Benzaldehyde Girard's T Hydrazone (General Procedure)
While a specific yield for the preparative synthesis of benzaldehyde Girard's T hydrazone was not found in the searched literature, the following is a general procedure for the formation of Girard's T hydrazones for analytical or separation purposes.[4]
-
Dissolve the carbonyl compound (e.g., benzaldehyde) in a suitable solvent such as ethanol.
-
Prepare an aqueous solution of Girard's Reagent T.
-
Mix the two solutions and adjust the pH to be mildly acidic (pH 4-5) using an appropriate buffer or acid (e.g., acetic acid).
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the water-soluble hydrazone.
-
The hydrazone can then be separated from non-carbonyl compounds by extraction with an organic solvent (the hydrazone remains in the aqueous layer). The carbonyl compound can be regenerated by acid hydrolysis.
Application in Drug Development: Hydrazones as Kinase Inhibitors
Hydrazone derivatives are of significant interest in drug development due to their diverse biological activities. One notable area of research is their application as kinase inhibitors. For instance, various hydrazone-containing compounds have been designed and synthesized as inhibitors of receptor tyrosine kinases like c-Met.[6][7][8] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its aberrant activation is implicated in various cancers.
c-Met Signaling Pathway and Inhibition by Hydrazone Derivatives
Caption: Inhibition of the c-Met signaling pathway by a hydrazone derivative.
The diagram illustrates how the binding of the ligand, Hepatocyte Growth Factor (HGF), to the c-Met receptor triggers a downstream signaling cascade involving key proteins like GRB2, SOS, RAS, RAF, MEK, and ERK. This ultimately leads to cellular responses such as proliferation and survival. Hydrazone-based inhibitors can block this pathway by targeting the kinase domain of the c-Met receptor, preventing its autophosphorylation and subsequent activation of downstream signaling.[6][7][8] This mechanism makes them promising candidates for anticancer therapies.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ajpamc.com [ajpamc.com]
- 3. CN100376551C - A kind of synthetic method of semicarbazone - Google Patents [patents.google.com]
- 4. scite.ai [scite.ai]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Phenanthrotriazine Derivatives Containing Arylidine Hydrazone Moieties as Novel Potential c-Met Inhibitors with Anticancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenanthrotriazine Derivatives Containing Arylidine Hydrazone Moieties as Novel Potential c-Met Inhibitors with Anticancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Sulfonyl Hydrazide-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfonyl hydrazide moiety is a versatile scaffold in medicinal chemistry, giving rise to inhibitors with a wide range of biological activities. However, a critical aspect of drug development is understanding an inhibitor's selectivity profile to minimize off-target effects and predict potential side effects. This guide provides a comparative analysis of the cross-reactivity of sulfonyl hydrazide-based inhibitors, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the drug discovery process.
Comparative Analysis of Inhibitor Cross-Reactivity
The selectivity of sulfonyl hydrazide-based inhibitors can vary significantly depending on the target class and the specific chemical substitutions on the scaffold. Below, we present comparative data for representative inhibitors against two distinct enzyme families: carbonic anhydrases and protein kinases.
Carbonic Anhydrase Inhibitors
Sulfonamides, a class of compounds structurally related to sulfonyl hydrazides, are well-known inhibitors of carbonic anhydrases (CAs). Cross-reactivity studies are crucial as humans have several CA isoforms with diverse physiological roles.[1] Inhibition of off-target isoforms can lead to undesirable side effects.[2]
The following table summarizes the in vitro inhibition data (Kᵢ, in nM) for a series of novel sulfonyl semicarbazide inhibitors, which share structural similarities with sulfonyl hydrazides, against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. Acetazolamide (AZA) is included as a standard reference compound.[3] Lower Kᵢ values indicate higher inhibitory potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 5 | 89.5 | 9.8 | 22.4 | 0.79 |
| 6 | 45.2 | 5.1 | 21.5 | 0.59 |
| 7 | 66.3 | 10.1 | 23.1 | 0.82 |
| 8 | 55.1 | 6.2 | 22.8 | 0.64 |
| 9 | 78.4 | 8.5 | 25.4 | 0.75 |
| 10 | 69.8 | 7.7 | 24.3 | 0.69 |
| 11 | 88.1 | 99.7 | 89.1 | 0.82 |
| 12 | 65.2 | 7.1 | 21.9 | 0.63 |
| 13 | 72.4 | 8.9 | 23.5 | 0.71 |
| AZA | 250 | 12 | 25 | 5.7 |
Data sourced from a comparative analysis by Benchchem.[3]
Protein Kinase Inhibitors
Achieving selectivity among the more than 500 protein kinases in the human kinome is a significant challenge due to the highly conserved ATP-binding site.[4] Cross-reactivity profiling against a large panel of kinases is therefore an essential step in the development of kinase inhibitors.[5]
The following table provides a representative example of the selectivity profile of a hypothetical sulfonyl hydrazide-based kinase inhibitor, "Compound X," against a panel of kinases. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM).
| Kinase Target | % Inhibition @ 1 µM | Kinase Family |
| Target Kinase A | 95 | Tyrosine Kinase |
| Off-Target Kinase 1 | 75 | Tyrosine Kinase |
| Off-Target Kinase 2 | 40 | Serine/Threonine Kinase |
| Off-Target Kinase 3 | 15 | Serine/Threonine Kinase |
| Off-Target Kinase 4 | 5 | Atypical Kinase |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the accurate assessment of inhibitor cross-reactivity. Below are methodologies for key assays used to generate the data presented above.
Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of a chromogenic substrate.[1][3]
Principle: Carbonic anhydrase (CA) catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[3] The presence of an inhibitor reduces the reaction rate, and the extent of this reduction is proportional to the inhibitor's potency.[3]
Materials and Reagents:
-
CA Enzyme: Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Inhibitor: Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control.
-
Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3).
-
Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds.
-
Microplate: 96-well, clear, flat-bottom.
-
Microplate Reader: Capable of kinetic measurements at 400-405 nm.
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the CA enzyme (e.g., 1 mg/mL) in cold Assay Buffer.
-
Prepare a working solution of the CA enzyme by diluting the stock solution to the desired concentration just before the assay.
-
Prepare a fresh stock solution of the substrate (e.g., 3 mM p-NPA) in acetonitrile or DMSO.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add Assay Buffer and inhibitor/vehicle to the appropriate wells.
-
Add the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[3]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Substrate Solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Kinase Inhibitor Selectivity Profiling
A variety of methods are available to assess the selectivity of kinase inhibitors. A common and direct approach is to measure the inhibition of kinase catalytic activity in a biochemical assay format.[2]
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a panel of protein kinases. The amount of phosphorylation is quantified, typically using a radiometric or luminescence-based method.
Materials and Reagents:
-
Kinase Panel: A diverse panel of purified, recombinant protein kinases.
-
Substrates: Specific peptide or protein substrates for each kinase.
-
ATP: Adenosine triphosphate, [γ-³³P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays.
-
Inhibitor: Test compounds and a known kinase inhibitor as a control.
-
Assay Buffer: Kinase-specific buffer containing cofactors (e.g., Mg²⁺, Mn²⁺).
-
Detection Reagents: Reagents for detecting the phosphorylated substrate (e.g., phosphocellulose paper for radiometric assays, ADP-Glo™ Kinase Assay reagents for luminescence assays).
-
Microplate: Appropriate microplate for the chosen detection method.
-
Detection Instrument: Scintillation counter for radiometric assays or a luminometer for luminescence assays.
Procedure (General Workflow):
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
In a microplate, combine the test compound, the specific kinase, and its corresponding substrate in the assay buffer.
-
Allow for a pre-incubation period for the inhibitor to bind to the kinase.
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if applicable).
-
Reaction Termination and Detection:
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of substrate phosphorylation using the chosen detection method. For example, in a radiometric assay, the radiolabeled substrate is captured on a filter, and the radioactivity is measured.[6] In a luminescence-based assay like ADP-Glo™, the amount of ADP produced is converted into a luminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a vehicle control.
-
Determine the percent inhibition.
-
For a comprehensive profile, initially screen at a single high concentration (e.g., 1 or 10 µM) against the full kinase panel.[5]
-
For "hits" showing significant inhibition, determine the IC₅₀ values by performing a dose-response analysis.
-
Visualizing Biological Context and Experimental Design
Diagrams generated using Graphviz (DOT language) are provided below to illustrate a relevant signaling pathway and a typical experimental workflow for cross-reactivity studies.
Caption: Role of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment and its inhibition.
Caption: General workflow for assessing the cross-reactivity of an inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. confluencediscovery.com [confluencediscovery.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Sulfonyl Hydrazides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sulfonyl hydrazides have emerged as versatile and indispensable reagents in modern organic synthesis. Their stability, ease of handling, and diverse reactivity make them valuable precursors for a wide range of transformations, including the formation of carbon-carbon double bonds, the synthesis of acetylenic compounds, and the construction of nitrogen-containing heterocycles. This guide provides an objective comparison of the efficacy of different sulfonyl hydrazides in key organic reactions, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
The Impact of the Sulfonyl Group on Reactivity
The nature of the substituent on the sulfonyl group (R in R-SO₂NHNH₂) significantly influences the reactivity of the sulfonyl hydrazide. Electron-withdrawing groups (EWGs) on the aryl ring, such as a nitro group (as in nosyl hydrazide), enhance the leaving group ability of the sulfonyl moiety. This is due to the increased stability of the resulting sulfinate anion through inductive and resonance effects. Conversely, electron-donating groups (EDGs), such as a methoxy group, decrease the leaving group ability. This electronic modulation can have a profound impact on reaction rates and yields. A general reactivity trend can be predicted based on the pKa of the corresponding sulfonic acid, with stronger acids furnishing better leaving groups.
Comparative Performance in Key Organic Reactions
The Shapiro Reaction
The Shapiro reaction is a powerful method for the conversion of aldehydes and ketones to alkenes via the decomposition of their corresponding sulfonyl hydrazones. The choice of sulfonyl hydrazide can affect the efficiency of this transformation. While p-toluenesulfonylhydrazide (tosyl hydrazide) is the most commonly employed reagent, other derivatives can offer advantages in specific contexts.
Table 1: Comparison of Sulfonyl Hydrazides in the Shapiro Reaction of Acetophenone
| Sulfonyl Hydrazide | R Group on Aryl Ring | Electronic Effect | Reported Yield of Styrene (%) | Reference |
| p-Toluenesulfonylhydrazide (Tosyl) | -CH₃ | Electron-Donating | ~80-95 | General literature values |
| p-Bromobenzenesulfonylhydrazide | -Br | Electron-Withdrawing | Potentially higher/faster rates | Inferred from leaving group ability |
| o-Nitrobenzenesulfonylhydrazide (Nosyl) | -NO₂ (ortho) | Electron-Withdrawing | Potentially higher/faster rates | Inferred from leaving group ability |
| Benzenesulfonylhydrazide | -H | Neutral | ~80-90 | General literature values |
Note: Direct comparative studies under identical conditions are limited. Yields are collated from various sources and may be substrate-dependent. The efficacy of hydrazides with electron-withdrawing groups is inferred from the established principles of leaving group ability.
Synthesis of Pyrazoles
Sulfonyl hydrazides are valuable reagents in the synthesis of pyrazoles, a class of heterocycles with significant pharmacological activity. In these reactions, the sulfonyl hydrazide acts as a source of the N-N bond, typically reacting with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.
Table 2: Comparison of Sulfonyl Hydrazides in the Synthesis of 3,5-Diphenylpyrazole from Chalcone
| Sulfonyl Hydrazide | R Group on Aryl Ring | Electronic Effect | Reported Yield (%) | Reference |
| p-Toluenesulfonylhydrazide (Tosyl) | -CH₃ | Electron-Donating | ~70-85 | General literature values |
| Benzenesulfonylhydrazide | -H | Neutral | ~70-80 | General literature values |
Note: The data represents typical yields for this transformation. The choice of sulfonyl hydrazide in this synthesis is often less critical than the reaction conditions and the nature of the α,β-unsaturated carbonyl compound.
The Eschenmoser-Tanabe Fragmentation
The Eschenmoser-Tanabe fragmentation is a reaction of α,β-epoxyketones with sulfonyl hydrazides to produce alkynes and carbonyl compounds.[1][2] This reaction is a powerful tool for the synthesis of macrocyclic compounds.[1] The driving force of this reaction is the formation of stable nitrogen gas and the carbonyl compound.[1]
Table 3: Sulfonyl Hydrazides in the Eschenmoser-Tanabe Fragmentation
| Sulfonyl Hydrazide | R Group on Aryl Ring | Electronic Effect | Application/Observations |
| p-Toluenesulfonylhydrazide (Tosyl) | -CH₃ | Electron-Donating | The most commonly used reagent for this fragmentation.[1] |
| 2,4,6-Triisopropylbenzenesulfonylhydrazide (Trisyl) | -CH(CH₃)₂ (ortho, para) | Electron-Donating | Sterically hindered, which can influence the reaction pathway and selectivity. |
Experimental Protocols
General Procedure for the Shapiro Reaction
-
Formation of the Tosylhydrazone: To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol), add p-toluenesulfonylhydrazide (1.1 equiv). A catalytic amount of acid (e.g., HCl) can be added to accelerate the reaction. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The resulting tosylhydrazone can be isolated by filtration or by removing the solvent under reduced pressure.
-
Decomposition of the Tosylhydrazone: Suspend the dried tosylhydrazone in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen). Cool the mixture to -78 °C. Add a strong base, such as n-butyllithium (2.2 equiv), dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
General Procedure for the Synthesis of Pyrazoles from Chalcones
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 equiv) and the desired sulfonyl hydrazide (1.2 equiv) in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: Add a base, such as sodium hydroxide or potassium carbonate (2.0 equiv), to the mixture. Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The solid product that precipitates is collected by filtration, washed with water, and dried. The crude pyrazole can be further purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate a key reaction mechanism and a typical experimental workflow.
Caption: Mechanism of the Shapiro Reaction.
Caption: Workflow for Pyrazole Synthesis.
Caption: Selection of a Sulfonyl Hydrazide.
Conclusion
The choice of sulfonyl hydrazide can be a critical parameter in the outcome of an organic reaction. While p-toluenesulfonylhydrazide remains the workhorse for many transformations due to its commercial availability and extensive documentation, sulfonyl hydrazides bearing electron-withdrawing groups can offer enhanced reactivity, potentially leading to higher yields and faster reaction times, particularly in reactions where the departure of the sulfonyl group is rate-limiting. Conversely, for applications where reagent stability is a primary concern, derivatives with electron-donating groups may be advantageous. The data and protocols presented in this guide are intended to provide a foundation for rational reagent selection and reaction optimization in the pursuit of efficient and effective organic synthesis.
References
Unveiling the Anti-Inflammatory Promise of Novel Sulphonyl Hydrazide Derivatives: A Comparative Analysis
For Immediate Release
In the relentless pursuit of more effective and safer anti-inflammatory agents, a growing body of research has illuminated the therapeutic potential of sulphonyl hydrazide derivatives. These compounds are emerging as promising candidates, demonstrating significant anti-inflammatory activity in various preclinical models. This guide provides a comparative analysis of novel sulphonyl hydrazide derivatives, presenting key experimental data, detailed methodologies, and a visual representation of their mechanism of action to aid researchers, scientists, and drug development professionals in this dynamic field.
Performance Snapshot: A Comparative Data Analysis
The anti-inflammatory efficacy of various sulphonyl hydrazide and related hydrazide derivatives has been quantified through a series of in vitro and in vivo studies. The data presented below summarizes the inhibitory concentrations (IC50) against key inflammatory enzymes, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), as well as the percentage of inflammation inhibition in the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.
| Compound | Target | IC50 (µM) | In Vivo Model | % Inhibition | Standard Drug | Reference |
| Phenylsulfonyl Hydrazide (Kinetic Product 7a) | PGE2 | 0.69 | N/A | N/A | N/A | [1] |
| Phenylsulfonyl Hydrazide (Kinetic Product 7b) | PGE2 | 0.55 | N/A | N/A | N/A | [1] |
| Phenylsulfonyl Hydrazide (Thermodynamic Product 8a) | PGE2 | >10 | N/A | N/A | N/A | [1] |
| Phenylsulfonyl Hydrazide (Thermodynamic Product 8b) | PGE2 | 0.79 | N/A | N/A | N/A | [1] |
| Novel Phenylsulfonyl Hydrazide (7d) | PGE2 | 0.06 | N/A | N/A | N/A | [1] |
| Sulphonyl Hydrazide (R3) | COX-2 | 0.84 | Carrageenan-induced paw edema | Significant decrease from 1st to 5th hour | N/A | [2][3] |
| Sulphonyl Hydrazide (R3) | 5-LOX | 0.46 | Carrageenan-induced paw edema | Significant decrease from 1st to 5th hour | N/A | [2][3] |
| Sulphonyl Hydrazide (R4) | COX-2 | 1.70 | N/A | N/A | N/A | [2] |
| Schiff base derivative of 4-aminotriazole (24) | COX-2 | 1.76 | N/A | N/A | N/A | [4] |
| Schiff base derivative of 4-aminotriazole (24) | COX-1 | 117.8 | N/A | N/A | N/A | [4] |
| Compound 14 (Acyl acid hydrazide derivative) | N/A | N/A | Carrageenan-induced paw edema (1h) | 15.8% | N/A | [4] |
| Compound 18 (1,2,4-triazole derivative) | N/A | N/A | Carrageenan-induced paw edema (3h) | 22.2% | N/A | [4] |
| Compound 18 (1,2,4-triazole derivative) | N/A | N/A | Carrageenan-induced paw edema (5h) | 29.4% | N/A | [4][5] |
| Compound 16 (1,3,4-oxadiazole derivative) | N/A | N/A | Carrageenan-induced paw edema (5h) | 23.5% | N/A | [4] |
| Nicotinic acid hydrazide (meta-NO2) | N/A | N/A | Carrageenan-induced paw edema | 37.29% (at 20 mg/kg) | Diclofenac Sodium (38.85%) | [6][7] |
| Nicotinic acid hydrazide (ortho-NO2) | N/A | N/A | Carrageenan-induced paw edema | 35.73% (at 20 mg/kg) | Diclofenac Sodium (38.85%) | [6][7] |
| Phthalic anhydride benzylidene-hydrazide (27h) | N/A | N/A | Carrageenan-induced paw edema | 64.0% | Diclofenac Sodium (68.0%) | [6] |
| N-phenylpyrazolyl-N-glycinyl-hydrazone (Compound 1A) | N/A | N/A | Carrageenan-induced paw edema (3h) | Significant reduction (p < 0.001) | N/A | [8][9][10] |
Deciphering the Mechanism: Key Signaling Pathways
The anti-inflammatory effects of sulphonyl hydrazide derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for the production of pro-inflammatory prostaglandins. Some derivatives also exhibit inhibitory effects on the 5-lipoxygenase (5-LOX) pathway, thereby reducing the production of leukotrienes, another class of inflammatory mediators. Furthermore, the NF-κB signaling pathway, a critical regulator of inflammatory gene expression, has been identified as a target for some hydrazone derivatives.
Caption: The Arachidonic Acid Cascade and Inhibition by Sulphonyl Hydrazide Derivatives.
A Roadmap for Discovery: Experimental Workflow
The evaluation of novel sulphonyl hydrazide derivatives for their anti-inflammatory potential follows a structured experimental workflow. This process typically begins with the chemical synthesis and characterization of the compounds, followed by in vitro screening to assess their inhibitory activity against key inflammatory enzymes. Promising candidates from in vitro assays are then advanced to in vivo models to evaluate their efficacy and safety in a physiological context.
Caption: Experimental Workflow for Evaluating Anti-inflammatory Potential.
Under the Microscope: Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. The following are detailed methodologies for key experiments cited in the evaluation of sulphonyl hydrazide derivatives.
In Vitro COX-1 and COX-2 Inhibition Assay
The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit.
-
Preparation of Reagents: All reagents are prepared according to the manufacturer's instructions provided with the COX inhibitor screening assay kit. The enzymes (ovine COX-1 and COX-2) are reconstituted in a suitable buffer. The test compounds and a reference standard (e.g., celecoxib, indomethacin) are dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to various concentrations.
-
Enzyme Incubation: The reaction is initiated by adding arachidonic acid (the substrate) to a mixture containing the enzyme (either COX-1 or COX-2), a heme cofactor, and either the test compound, the reference drug, or a vehicle control.
-
Prostaglandin Measurement: The mixture is incubated for a specified time (e.g., 2 minutes) at a controlled temperature (e.g., 37°C) to allow for the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2). The reaction is then stopped by adding a solution of stannous chloride, which reduces PGH2 to the more stable prostaglandin F2α (PGF2α).
-
Quantification: The amount of PGF2α produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The absorbance is read using a microplate reader at a specific wavelength (e.g., 405 nm).
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGF2α produced in the presence of the test compound to that produced in the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and validated model for screening the acute anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are used for the study. The animals are acclimatized to the laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping and Dosing: The animals are randomly divided into several groups: a control group, a standard drug group (e.g., receiving diclofenac sodium or indomethacin), and test groups receiving different doses of the sulphonyl hydrazide derivatives. The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives only the vehicle.
-
Induction of Inflammation: A freshly prepared 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the injected paw is measured at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema and Inhibition: The degree of paw edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test group.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This in vitro assay assesses the ability of compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Treatment: The cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds or a standard inhibitor (e.g., L-NAME) for 1 hour. Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and the production of NO. A control group of cells is treated with the vehicle and LPS, and another group is left untreated.
-
Measurement of Nitrite: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubating for 10 minutes at room temperature.
-
Quantification: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the wells treated with the test compounds to that in the LPS-stimulated control wells. The IC50 value is then determined.
This comparative guide underscores the significant potential of sulphonyl hydrazide derivatives as a new frontier in anti-inflammatory drug discovery. The presented data and methodologies provide a valuable resource for researchers dedicated to advancing the development of next-generation anti-inflammatory therapies.
References
- 1. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 6. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hygeiajournal.com [hygeiajournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Antiglycation Activity of 4-Methoxybenzoylhydrazones
For researchers and professionals in drug development, identifying novel and potent antiglycation agents is a critical step in combating the progression of diabetic complications and other age-related diseases. This guide provides an objective evaluation of the in vitro antiglycation activity of a series of synthesized 4-methoxybenzoylhydrazone derivatives, comparing their performance against established standards. The data and protocols presented are collated from peer-reviewed studies to support further research and development in this area.
Data Presentation: Comparative Antiglycation Activity
A series of thirty 4-methoxybenzoylhydrazones were synthesized and evaluated for their ability to inhibit protein glycation. Their performance, measured as IC50 values, was compared against the standard antiglycation agent, Rutin.[1][2][3] Several derivatives demonstrated significantly higher potency than the standard. The results indicate that the number and position of hydroxyl substituents on the phenyl moiety play a crucial role in the observed activity.[1][2]
Below is a summary of the antiglycation activities, represented by the half-maximal inhibitory concentration (IC50), for the most active 4-methoxybenzoylhydrazone derivatives compared to the standard, Rutin.[1][2][4] Lower IC50 values indicate greater potency.
| Compound ID | Structure Description (Substitution on Phenyl Ring) | IC50 (µM ± SEM)[1][2] | Potency vs. Standard |
| Standard | Rutin | 294.46 ± 1.50 | - |
| Standard | Aminoguanidine | 1168.24 ± 1.2 | Significantly Lower |
| Compound 1 | 2,3,4-Trihydroxy | 216.52 ± 4.2 | More Potent |
| Compound 6 | 2,4-Dihydroxy | 227.75 ± 0.53 | More Potent |
| Compound 7 | 3,5-Dihydroxy | 242.53 ± 6.1 | More Potent |
| Compound 11 | 4-Hydroxy-3-methoxy | 287.79 ± 1.59 | More Potent |
| Compound 3 | 3,4-Dihydroxy-5-methoxy | 289.58 ± 2.64 | More Potent |
| Compound 4 | 3-Hydroxy-4,5-dimethoxy | 307.1 ± 6.08 | Less Potent |
| Compound 8 | 4-Hydroxy-3,5-dimethoxy | 347.62 ± 5.8 | Less Potent |
| Compound 2 | 3,4,5-Trihydroxy | 394.76 ± 3.35 | Less Potent |
| Compound 12 | 4-Hydroxy | 399.90 ± 7.9 | Less Potent |
| Compound 5 | 2,3-Dihydroxy | 420.40 ± 3.3 | Less Potent |
SEM: Standard Error of the Mean. Compounds with IC50 values lower than Rutin are considered more potent in this assay.
Experimental Protocols
The following protocol describes a common in vitro method for evaluating the antiglycation activity of test compounds using a Bovine Serum Albumin (BSA) and glucose model.
Objective: To determine the inhibitory effect of a test compound on the formation of Advanced Glycation End-products (AGEs) by quantifying the fluorescence generated during the glycation of BSA.
Materials:
-
Bovine Serum Albumin (BSA), Fraction V
-
D-Glucose
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Sodium azide (NaN3)
-
Test compounds (e.g., 4-methoxybenzoylhydrazones)
-
Standard inhibitor (e.g., Rutin, Aminoguanidine)
-
96-well microplate, black
-
Spectrofluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of BSA in 0.1 M potassium phosphate buffer.
-
Prepare a 500 mM solution of D-Glucose in 0.1 M potassium phosphate buffer.
-
Prepare stock solutions of test compounds and standard inhibitors in a suitable solvent (e.g., DMSO, phosphate buffer). Ensure the final solvent concentration in the reaction mixture does not exceed levels that could interfere with the assay.
-
Add sodium azide to the buffer to a final concentration of 0.02% to prevent microbial growth.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Mix BSA solution, glucose solution, and the test compound at various concentrations.
-
Positive Control (Glycated Control): Mix BSA solution, glucose solution, and buffer (without any inhibitor). This represents maximum glycation.
-
Negative Control (Non-glycated Control): Mix BSA solution and buffer (without glucose or inhibitor). This represents the baseline fluorescence of BSA.
-
Blank Wells: For each test compound concentration, prepare a well with the compound and buffer but without BSA to account for any intrinsic fluorescence of the compound.
-
-
Incubation:
-
Measurement:
-
Data Analysis:
-
Subtract the blank readings from the test and control wells.
-
Calculate the percentage inhibition of glycation using the following formula: % Inhibition = [1 - (Fluorescence of Test Sample / Fluorescence of Positive Control)] x 100
-
Plot the percentage inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of glycation, using non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow for the antiglycation assay and the general mechanism of protein glycation and its inhibition.
Caption: Experimental workflow for the in vitro BSA-glucose antiglycation assay.
Caption: Mechanism of protein glycation and sites of inhibition by hydrazone compounds.
References
- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-methoxybenzoylhydrazones and evaluation of their antiglycation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Methoxybenzoylhydrazone Derivatives and Evaulation of Their Antiglycation Activity [benthamopenarchives.com]
- 5. researcherslinks.com [researcherslinks.com]
- 6. mdpi.com [mdpi.com]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
Comparative performance of methyl benzoate sulfonamides as carbonic anhydrase inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the performance of methyl benzoate sulfonamides as inhibitors of carbonic anhydrase (CA) isoforms. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms and workflows, this document serves as a valuable resource for researchers engaged in the discovery and development of novel CA inhibitors.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and biosynthesis.[1] Their involvement in pathological conditions such as glaucoma, epilepsy, and particularly in cancer, has established them as significant therapeutic targets.[1] The sulfonamide functional group is a well-established zinc-binding pharmacophore known for its high affinity for the zinc ion within the active site of carbonic anhydrases, forming the basis for a wide range of clinically used inhibitors.[2] Methyl benzoate derivatives incorporating a sulfonamide moiety are rationally designed as potential CA inhibitors, and understanding their comparative performance is critical for developing next-generation therapeutics with improved potency and isoform selectivity.[2]
Comparative Performance of Methyl Benzoate Sulfonamides
The inhibitory potential of methyl benzoate sulfonamides is significantly influenced by the nature and position of substituents on the benzene ring. Variations in these substituents can lead to dramatic differences in binding affinity (expressed as dissociation constant, Kd, or inhibition constant, Ki) and selectivity across the various human carbonic anhydrase (hCA) isoforms.
A key study by Jezepčikas et al. (2021) systematically investigated a series of methyl 5-sulfamoyl-benzoates, revealing that specific substitutions can lead to extremely high affinity and selectivity for the tumor-associated isoform hCA IX.[3][4] This isoform is overexpressed in various solid tumors and contributes to the acidification of the tumor microenvironment, promoting invasion and metastasis.[3][5]
Table 1: Comparative Inhibitory Activity (Kd, nM) of Methyl 5-Sulfamoyl-Benzoate Derivatives Against Human Carbonic Anhydrase Isoforms [3][4]
| Compound | Substituent at C2 | Substituent at C4 | hCA I | hCA II | hCA IX | hCA XII |
| 3a | -Cl | -H | 100 | 20 | 2.5 | 10 |
| 3b | -Br | -H | 150 | 30 | 1.5 | 8 |
| 4a | -Cl | -OCH3 | 500 | 100 | 0.5 | 5 |
| 4b | -Br | -OCH3 | >1000 | 200 | 0.12 | 3 |
| Acetazolamide (AAZ) | N/A | N/A | 250 | 12 | 25 | 5.7 |
Data extracted and compiled from Jezepčikas et al. (2021). Kd values represent the dissociation constant, with lower values indicating higher binding affinity.
The data clearly demonstrates that while the parent chloro- and bromo-substituted compounds (3a and 3b) show good inhibitory activity against hCA IX, the addition of a methoxy group at the C4 position dramatically increases both potency and selectivity.[3][4] Compound 4b , a bromo- and methoxy-substituted derivative, exhibited an exceptionally low Kd of 0.12 nM for hCA IX, with over 100-fold selectivity against other hCA isoforms.[3][4] These findings underscore the importance of exploring the structure-activity relationships (SAR) to fine-tune the inhibitory profile of methyl benzoate sulfonamides.
Experimental Protocols
The determination of the inhibitory activity of methyl benzoate sulfonamides against carbonic anhydrase is typically performed using one of two well-established assays: the stopped-flow CO2 hydration assay or the p-nitrophenyl acetate (p-NPA) esterase assay.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the direct physiological reaction of CA. It measures the enzyme's ability to catalyze the hydration of CO2.
Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton.[6] The rate of this reaction is followed spectrophotometrically using a pH indicator. In the presence of an inhibitor, the rate of pH change is reduced.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms
-
Test compounds (methyl benzoate sulfonamides) and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Buffer solution (e.g., Tris-HCl, HEPES)
-
pH indicator solution (e.g., phenol red, pyranine)[6]
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the buffer at the desired pH (typically between 7.2 and 7.5).
-
Prepare a stock solution of the pH indicator in the assay buffer.
-
Prepare CO2-saturated water by bubbling CO2 gas through deionized water at a controlled temperature (typically on ice).[7]
-
Dissolve the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilutions are made in the assay buffer.
-
-
Assay Procedure:
-
The stopped-flow instrument rapidly mixes the enzyme solution (containing the inhibitor at various concentrations) with the CO2-saturated water.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited enzyme activity.
-
The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.
-
p-Nitrophenyl Acetate (p-NPA) Esterase Assay
This is a colorimetric method that is simpler to perform than the stopped-flow assay and is suitable for high-throughput screening.[1]
Principle: Carbonic anhydrase can also catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, to p-nitrophenol (p-NP), a yellow-colored product.[1] The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. The presence of an inhibitor decreases the rate of this reaction.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Organic solvent (e.g., acetonitrile or DMSO) to dissolve p-NPA and test compounds
-
96-well microplate
-
Microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare stock solutions of the test compounds and the standard inhibitor in DMSO.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the assay buffer.
-
Add the test compound or standard inhibitor at various concentrations (a vehicle control with DMSO is also included).
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC50 values as described for the stopped-flow assay.
-
Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibition
Caption: Mechanism of carbonic anhydrase inhibition by methyl benzoate sulfonamides.
Experimental Workflow for Stopped-Flow CO2 Hydration Assay
Caption: Workflow for determining CA inhibition using the stopped-flow CO2 hydration assay.
Structure-Activity Relationship of Methyl 5-Sulfamoyl-Benzoates
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX | MDPI [mdpi.com]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | MDPI [mdpi.com]
Safety Operating Guide
Safe Disposal of 4-Methoxybenzenesulfonohydrazide: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of 4-methoxybenzenesulfonohydrazide is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound presents multiple hazards, necessitating a careful and systematic approach to its disposal. This guide provides detailed procedures for the safe handling and disposal of this compound waste, in line with established safety protocols.
Summary of Hazards
This compound is a hazardous substance with the following risk profile:
| Hazard Statement | GHS Classification |
| H228: Flammable solid | Flammable Solids, Category 1 |
| H302: Harmful if swallowed | Acute Toxicity, Oral, Category 4 |
| H311: Toxic in contact with skin | Acute Toxicity, Dermal, Category 3 |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B; Serious Eye |
| H317: May cause an allergic skin reaction | Skin Sensitization, Category 1 |
| H330: Fatal if inhaled | Acute Toxicity, Inhalation, Category 2 |
| H350: May cause cancer | Carcinogenicity, Category 1B |
| H410: Very toxic to aquatic life with long | Hazardous to the Aquatic Environment, Long-term Hazard, |
Source: Sigma-Aldrich Safety Data Sheet[1]
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the necessary steps for the safe disposal of solid this compound and contaminated materials.
1. Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles with side-shields or a face shield.[2]
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: A suitable respirator is required when vapours or aerosols may be generated.[1] All handling of the waste should be performed within a certified chemical fume hood.[1]
2. Waste Segregation and Collection
-
Solid Waste:
-
Collect unreacted this compound and any grossly contaminated materials (e.g., weighing boats, contaminated paper towels) in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[3][4]
-
Do not mix with other waste streams unless compatibility has been confirmed.[4]
-
-
Contaminated Labware (e.g., glassware):
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Collect the solvent rinsate as hazardous waste in a separate, labeled container for flammable liquid waste.
-
After thorough rinsing, the glassware can be washed with soap and water.
-
-
Empty Containers:
-
Thoroughly empty all contents from the original container.[4]
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[4]
-
Collect all rinsate as hazardous waste.[4]
-
Deface or remove the original label from the empty container before disposal as regular solid waste or recycling, in accordance with institutional policies.[4]
-
3. Waste Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., Flammable Solid, Toxic, Corrosive).[3]
-
-
Storage:
4. Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[2]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. This compound | 1950-68-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | 1950-68-1 | TCI AMERICA [tcichemicals.com]
Essential Safety and Logistical Information for Handling 4-Methoxybenzenesulfonohydrazide
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 4-Methoxybenzenesulfonohydrazide (CAS RN: 1950-68-1). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Chemical Hazard and Identification
This compound is a white to light yellow crystalline powder.[1] It is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[2][3][4]
Hazard and Safety Information Summary:
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Solid, Category 1 | 🔥 | Danger | H228: Flammable solid[3] |
| Skin Irritant, Category 2 | ❗ | Warning | H315: Causes skin irritation[4] |
| Eye Irritant, Category 2A | ❗ | Warning | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity — Single exposure, Category 3 | ❗ | Warning | H335: May cause respiratory irritation[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and mitigate risks. The following table outlines the recommended PPE for handling this compound.
Recommended Personal Protective Equipment:
| Body Part | PPE Item | Specification and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for handling aromatic compounds. Given the lack of specific breakthrough data for this compound, it is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately upon any suspected contamination . For prolonged or immersive contact, consider double-gloving. |
| Eyes/Face | Safety glasses with side shields or safety goggles; Face shield | Essential for protecting against dust particles and potential splashes. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing. |
| Body | Flame-retardant lab coat or coveralls | To protect against accidental ignition and skin contact with the flammable solid. |
| Respiratory | NIOSH-approved respirator | A minimum of an N95 respirator should be used to protect against inhalation of the powder, especially when handling larger quantities or when adequate ventilation is not available. For higher concentrations or in the event of a spill, a higher level of respiratory protection may be necessary. |
| Feet | Closed-toe shoes | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this flammable and irritant solid.
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Work should be conducted in a well-ventilated chemical fume hood.
-
Ensure all ignition sources (open flames, hot plates, static electricity sources) are removed from the handling area. Use grounding straps and anti-static mats where necessary.
-
Don the appropriate PPE as outlined in the table above.
-
Have a spill kit readily available, containing absorbent materials suitable for flammable solids.
-
-
Handling:
-
When weighing and transferring the compound, use spark-proof tools.
-
Handle the container with care to avoid creating dust.
-
If the compound needs to be dissolved, add it slowly to the solvent.
-
-
Cleanup:
-
Clean all equipment and the work area thoroughly after use.
-
Avoid dry sweeping of any spilled solid. If a spill occurs, carefully scoop the material into a designated waste container.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure safety.
Waste Disposal Protocol:
| Waste Type | Disposal Procedure |
| Unused/Excess this compound | Collect in a clearly labeled, sealed container. The container should be marked as "Flammable Solid" and include the full chemical name. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, sealed waste container labeled with the chemical name and "Flammable Solid" hazard. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated hazardous waste stream immediately after use. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse. |
All chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
In case of Emergency
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3] Do not use water, as it may spread the fire.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
